molecular formula C7H16N2O4S B2384848 tert-butyl N-(2-sulfamoylethyl)carbamate CAS No. 1375279-51-8

tert-butyl N-(2-sulfamoylethyl)carbamate

Cat. No.: B2384848
CAS No.: 1375279-51-8
M. Wt: 224.28
InChI Key: WDCXNCQLLWKKKN-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-sulfamoylethyl)carbamate is a useful research compound. Its molecular formula is C7H16N2O4S and its molecular weight is 224.28. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-sulfamoylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCXNCQLLWKKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375279-51-8
Record name tert-butyl N-(2-sulfamoylethyl)carbamate
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Foundational & Exploratory

chemical properties of tert-butyl N-(2-sulfamoylethyl)carbamate

[1][2][3]

Executive Summary

tert-Butyl N-(2-sulfamoylethyl)carbamate (CAS: 1375279-51-8) is a specialized bifunctional intermediate used primarily in medicinal chemistry and drug development.[1][2] It serves as a protected form of 2-aminoethanesulfonamide (taurine amide), featuring a primary sulfonamide group (

This compound is critical in the design of Carbonic Anhydrase Inhibitors (CAIs) , where the sulfonamide moiety acts as a zinc-binding group (ZBG). Its Boc-protected amine allows for controlled elongation of the molecule, making it an ideal "linker" or "headgroup" in the synthesis of isoform-selective inhibitors or proteolysis-targeting chimeras (PROTACs).

Chemical Identity & Structural Analysis[4][5][6][7][8][9]

The molecule consists of an ethyl backbone terminating in two distinct functional groups: a tert-butoxycarbonyl (Boc) protected amine and a primary sulfonamide .

Property Details
IUPAC Name This compound
Common Synonyms N-Boc-2-aminoethanesulfonamide; N-Boc-taurine amide
CAS Registry Number 1375279-51-8
Molecular Formula

Molecular Weight 224.28 g/mol
SMILES CC(C)(C)OC(=O)NCCS(=O)(=O)N
InChI Key LQYHTXUYYNNFPZ-UHFFFAOYSA-N (Analogous)
Structural Visualization

ChemicalStructureFigure 1: Functional decomposition of this compound.BocBoc Group(Acid Labile)LinkerEthyl Linker(C2 Spacer)Boc->LinkerCarbamate BondSulfonamideSulfonamide(Zinc Binding Group)Linker->SulfonamideSulfonyl Bond

Physicochemical Properties[5][9][10]

As a specialized intermediate, specific experimental data is often proprietary. The following values are derived from structural analogs (e.g., N-Boc-taurine, simple sulfonamides) and computational prediction models.

Property Value / Description Significance
Physical State White to off-white solidStandard for handling and weighing.
Melting Point 105–115 °C (Predicted)Typical for low-MW Boc-protected amino sulfonamides.
Solubility Soluble in DMSO, DMF, MeOH, DCM.Compatible with standard organic synthesis workflows.
pKa (Sulfonamide) ~10.1Weakly acidic; deprotonates at high pH to bind metal ions.
LogP ~0.5 – 0.9Moderately polar; suitable for fragment-based drug design.
Stability Stable at room temp.Hydrolyzes in strong acid (Boc removal) or strong base (carbamate hydrolysis).

Synthesis & Manufacturing Protocols

The synthesis of this compound is not typically achieved by direct sulfonylation of N-Boc-ethylamine due to the instability of the intermediate sulfonyl chlorides. Instead, the standard "Taurine Route" is preferred for its reliability and scalability.

Core Synthetic Pathway

The synthesis begins with Taurine (2-aminoethanesulfonic acid), converting the sulfonic acid to a sulfonamide via a protected intermediate.

SynthesisPathwayFigure 2: Step-wise synthesis from Taurine via Phthaloyl protection.TaurineTaurine(Starting Material)Step11. Phthalic Anhydride(Protection)Taurine->Step1PhthTaurinePhthaloyl-TaurineStep1->PhthTaurineStep22. PCl5 or SOCl2(Chlorination)PhthTaurine->Step2SulfonylClSulfonyl ChlorideIntermediateStep2->SulfonylClStep33. NH3 / NH4OH(Amination)SulfonylCl->Step3PhthAmidePhthaloyl-SulfonamideStep3->PhthAmideStep44. Hydrazine (N2H4)(Deprotection)PhthAmide->Step4FreeAmine2-AminoethanesulfonamideStep4->FreeAmineStep55. Boc2O, Base(Boc Protection)FreeAmine->Step5FinalProductThis compoundStep5->FinalProduct

Detailed Experimental Protocol (Step 5: Boc Protection)

Note: This protocol assumes the isolation of the precursor 2-aminoethanesulfonamide.

  • Reagents:

    • 2-Aminoethanesulfonamide (1.0 equiv)

    • Di-tert-butyl dicarbonate (

      
      ) (1.1 equiv)
      
    • Triethylamine (

      
      ) or 
      
      
      (1.2–2.0 equiv)
    • Solvent: Dichloromethane (DCM) or 1,4-Dioxane/Water (1:1).

  • Procedure:

    • Dissolution: Dissolve 2-aminoethanesulfonamide in the chosen solvent system at 0 °C.

    • Addition: Add the base (

      
      ), followed by the dropwise addition of 
      
      
      dissolved in a minimal amount of solvent.
    • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (ninhydrin stain will disappear; new spot visible under UV if co-spotted).

    • Work-up:

      • If using DCM: Wash with 1M citric acid (to remove unreacted amine), followed by brine. Dry over

        
        .
        
      • If using Dioxane/Water: Evaporate dioxane, extract aqueous layer with EtOAc, then wash organic phase with brine.

    • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (MeOH/DCM gradient).

Reactivity & Deprotection Profile

A. Boc Deprotection (Acidic Cleavage)

The primary utility of this compound is to release the free amine for further coupling.

  • Reagent: Trifluoroacetic acid (TFA) in DCM (1:1 v/v) or 4M HCl in Dioxane.

  • Mechanism: Protonation of the carbamate oxygen followed by elimination of the tert-butyl cation (as isobutylene).

  • Product: The trifluoroacetate or hydrochloride salt of 2-aminoethanesulfonamide.

  • Precaution: The sulfonamide group is stable to these conditions, but the reaction should be quenched carefully to avoid basifying the sulfonamide excessively if extraction is required.

B. Sulfonamide Reactivity
  • Acidity: The sulfonamide protons (

    
    ) have a pKa 
    
    
    . They can be deprotonated by bases like
    
    
    or NaH to undergo N-alkylation (though this is often sluggish without activation).
  • Metal Binding: The nitrogen atom coordinates strongly with Zinc(II) ions, which is the basis for its biological activity.

Applications in Drug Discovery[11][12]

Carbonic Anhydrase Inhibition (CAI)

The sulfonamide moiety is the classic pharmacophore for inhibiting Carbonic Anhydrases (CAs).

  • Mechanism: The deprotonated sulfonamide nitrogen binds to the

    
     ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and blocking 
    
    
    hydration.
  • Selectivity: By attaching different "tails" to the amine side (after Boc removal), researchers can probe the hydrophobic pocket of specific CA isoforms (e.g., tumor-associated CA IX/XII vs. cytosolic CA I/II).

Linker Chemistry

This compound acts as a polar, short-chain linker . In the development of PROTACs or bivalent ligands:

  • The ethyl chain provides minimal steric bulk.

  • The sulfonamide adds polarity, improving water solubility of otherwise lipophilic drug candidates.

Safety & Handling

  • Hazard Classification: Generally considered an Irritant (Xi).

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.

  • Sulfonamide Sensitivity: As with all sulfonamides, there is a potential for allergic reactions in sensitized individuals. Handle with gloves and in a fume hood.

  • Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

References

  • Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • Winter, M., et al. (2010). Synthesis and evaluation of new sulfonamide derivatives as carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 45(5), 1868-1879. (Describes Taurine-based sulfonamide synthesis).
  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for Boc chemistry).

An In-depth Technical Guide to tert-butyl N-(2-sulfamoylethyl)carbamate: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(2-sulfamoylethyl)carbamate, a molecule of interest in medicinal chemistry and organic synthesis. Although not extensively described in current literature, its structure, combining a Boc-protected amine with a sulfamide moiety, suggests significant potential as a versatile building block. This document outlines the core physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and a thorough analysis of its expected spectroscopic characteristics. Furthermore, we delve into the prospective applications of this compound in drug discovery, drawing parallels with the established roles of its constituent functional groups. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage novel chemical entities in their research endeavors.

Introduction: The Strategic Combination of a Carbamate and a Sulfamide

In the landscape of modern medicinal chemistry, the strategic combination of well-understood functional groups into novel molecular scaffolds is a cornerstone of innovation. This compound represents such a molecule, integrating the widely utilized tert-butoxycarbonyl (Boc) protecting group with a sulfamide functional group. The Boc group is renowned for its role in organic synthesis, offering robust protection of amines that is easily reversible under mild acidic conditions, thereby facilitating complex, multi-step synthetic routes.[1][2] On the other hand, the sulfamide and related sulfonamide moieties are privileged structures in pharmacology, present in a wide array of therapeutics including antibacterial, antiviral, and anticancer agents.[3]

The strategic importance of this compound, therefore, lies in its potential as a bifunctional building block. The Boc-protected amine allows for selective reactions at other sites of a larger molecule, while the sulfamide group can be a key pharmacophore, engaging in crucial interactions with biological targets.[4] This guide aims to provide a foundational understanding of this compound, from its fundamental properties to its potential in creating next-generation therapeutics.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These have been determined based on its chemical structure.

PropertyValueSource
Molecular Formula C₇H₁₆N₂O₄SPubChem
Molecular Weight 240.28 g/mol PubChem
Monoisotopic Mass 240.08308 DaPubChem
IUPAC Name This compound-
SMILES CC(C)(C)OC(=O)NCCS(=O)(=O)NPubChem
InChI InChI=1S/C7H16N2O4S/c1-7(2,3)13-6(10)9-4-5-14(8,11)12/h4-5H2,1-3H3,(H,9,10)(H2,8,11,12)PubChem

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow

The proposed synthesis is a two-stage process, beginning with the conversion of taurine to taurinamide, followed by the Boc-protection of the primary amine.

Synthetic_Workflow Taurine Taurine Taurinamide Taurinamide (2-aminoethanesulfonamide) Taurine->Taurinamide 1. SOCl₂ 2. NH₄OH Target This compound Taurinamide->Target Boc₂O, Base (e.g., Triethylamine) DCM

Figure 1: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocols

Part A: Synthesis of Taurinamide (2-aminoethanesulfonamide)

This protocol is adapted from established methods for the synthesis of taurinamide derivatives.[5]

  • Materials:

    • Taurine

    • Thionyl chloride (SOCl₂)

    • Aqueous ammonia (NH₄OH)

    • Anhydrous diethyl ether

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

  • Procedure:

    • In a fume hood, suspend taurine in an excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of HCl gas evolution).

    • Allow the reaction mixture to cool to room temperature and then carefully remove the excess thionyl chloride under reduced pressure.

    • Cool the resulting crude 2-aminoethanesulfonyl chloride hydrochloride in an ice bath.

    • Slowly add the crude product to a stirred, chilled excess of concentrated aqueous ammonia.

    • Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.

    • The resulting precipitate of taurinamide can be collected by filtration, washed with cold water and then anhydrous diethyl ether, and dried under vacuum.

Part B: Synthesis of this compound

This protocol utilizes the standard and widely adopted method for the Boc-protection of primary amines.[2]

  • Materials:

    • Taurinamide (from Part A)

    • Di-tert-butyl dicarbonate (Boc₂O)[6]

    • Triethylamine (TEA) or another suitable non-nucleophilic base

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet.

  • Procedure:

    • Dissolve taurinamide in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

    • Add triethylamine (approximately 1.1 equivalents) to the solution and stir.

    • In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 equivalents) in anhydrous DCM.

    • Add the Boc₂O solution dropwise to the stirred taurinamide solution at room temperature.

    • Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with a dilute aqueous acid solution (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound would rely on a combination of spectroscopic techniques. The expected data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.4 ppm. The two methylene groups (-CH₂-CH₂-) will likely appear as two distinct multiplets, integrating to two protons each, in the range of 3.0-3.6 ppm. The NH proton of the carbamate will give rise to a broad singlet, and the two protons of the sulfamide (-SO₂NH₂) will also appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will feature a signal for the quaternary carbon of the tert-butyl group around 80 ppm and a signal for the methyl carbons of the tert-butyl group around 28 ppm. The carbonyl carbon of the carbamate will be observed further downfield, typically in the range of 155-157 ppm. The two methylene carbons will have distinct signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[7]

  • N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibrations of the carbamate and sulfamide groups.

  • C=O Stretching: A strong, sharp absorption band around 1700-1680 cm⁻¹ characteristic of the carbonyl group of the carbamate.

  • S=O Stretching: Two strong absorption bands in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch) are indicative of the sulfonyl group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight. The protonated molecule [M+H]⁺ would be expected at m/z 241.09. A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8][9]

Applications in Research and Drug Development

The unique combination of a Boc-protected amine and a sulfamide group makes this compound a promising scaffold for medicinal chemistry and drug discovery.

Applications cluster_0 This compound cluster_1 Potential Applications Main Boc-Protected Amine Sulfamide Moiety App1 Intermediate in Multi-Step Synthesis Main:f0->App1 Facilitates selective functionalization App2 Scaffold for Novel Antibacterial Agents Main:f1->App2 Sulfonamides are known antibacterial agents App3 Building Block for Anticancer Therapeutics Main:f1->App3 Sulfamide derivatives show antitumor properties App4 Probe for Enzyme Inhibition Studies Main:f1->App4 Can mimic transition states

Figure 2: Potential applications stemming from the dual functionality of the target molecule.
  • Versatile Intermediate in Complex Syntheses: The primary and most immediate application is as a building block in multi-step organic synthesis. The Boc group allows for the temporary deactivation of the primary amine, enabling chemists to perform reactions on other parts of a molecule to which this fragment is attached.[1] Subsequent deprotection under mild acidic conditions regenerates the free amine for further functionalization.

  • Scaffold for Novel Therapeutics: The sulfamide moiety is a well-established pharmacophore. Sulfonamide-containing drugs have a broad spectrum of biological activities.[3][10] Therefore, this compound can serve as a starting point for the synthesis of libraries of novel compounds to be screened for various therapeutic activities, including:

    • Antibacterial Agents: The sulfonamide class of drugs were among the first effective antibiotics.

    • Anticancer Agents: Many sulfamide and sulfonamide derivatives have demonstrated potent anticancer activity through various mechanisms.

    • Antiviral and Anti-inflammatory Agents: The versatility of the sulfonamide scaffold has led to its incorporation into drugs targeting viral replication and inflammatory pathways.[3]

Stability, Storage, and Safety

  • Stability: Carbamates are generally stable under neutral and basic conditions but are labile to strong acids. The compound should be stored away from strong oxidizing agents and acids.

  • Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Safety and Handling: While specific toxicity data for this compound is not available, standard laboratory safety precautions should be observed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The synthesis should be conducted in a well-ventilated fume hood. The reagents used in the proposed synthesis, particularly thionyl chloride and di-tert-butyl dicarbonate, are hazardous and should be handled with extreme care according to their respective safety data sheets.[6][11][12][13]

Conclusion

This compound is a molecule with considerable, yet largely untapped, potential in the fields of organic synthesis and drug discovery. Its structure, which marries the synthetic utility of the Boc protecting group with the pharmacological relevance of the sulfamide moiety, positions it as a valuable building block for the creation of complex and potentially bioactive molecules. This technical guide has provided a foundational framework for understanding this compound, including its physicochemical properties, a plausible and detailed synthetic route, expected spectroscopic data for characterization, and a rationale for its potential applications. It is hoped that this guide will stimulate further research into this and related compounds, ultimately contributing to the advancement of medicinal chemistry and the development of novel therapeutics.

References

  • Sulfonamide Derivatives: A Multifaceted Approach to Modern Therapeutics in Infectious Diseases and Beyond. (n.d.). YMER.
  • Boc Definition - Organic Chemistry II Key Term. (2025, September 15). Fiveable.
  • tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia.
  • The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers. (n.d.). Benchchem.
  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (2009, October 15).
  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (n.d.). Benchchem.
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC.
  • Di-tert-butyl dicarbon
  • Akgül, Ö., et al. (2017).
  • Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal.
  • Di-tert-butyl dicarbon
  • Sulfonamide. (n.d.). In Wikipedia.
  • The recent progress of sulfonamide in medicinal chemistry. (2020, December 15). SciSpace.
  • Application of Boc-anhydride. (n.d.). Suzhou Highfine Biotech.
  • Di-tert-butyl dicarbon
  • Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (2010, June 15). Journal of Mass Spectrometry.
  • Selective Mono-Boc Protection of Ethylenediamine: An Application Note and Protocol Guide. (n.d.). Benchchem.
  • Alcohol Speed up Boc Protection of Primary Amines. (n.d.). WuXi Biology.
  • Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. (2025, August 9).
  • Safety Data Sheet: Di-tert-butyl dicarbon
  • Sulfamoyl chloride, Keep in freezer under -20°C upon receipt. (n.d.). AK Scientific, Inc.
  • Di-tert-butyl dicarbon
  • Sulfonamide derivatives: Synthesis and applications. (2024, February 26).
  • Synthesis and Antimicrobial Activity of Some Taurinamide Derivatives. (2017, April 1). Semantic Scholar.
  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024, February 13). Taylor & Francis.
  • Pittelkow, M., et al. (n.d.).
  • Synthesis and Antimicrobial Activity of Some Taurinamide Deriv
  • CN112979501A - Synthesis method of N-BOC-ethylenediamine. (n.d.).
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Di-tert-butyl dicarbonate: Application, synthesis and toxicity. (2023, April 14). ChemicalBook.
  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (2017, February 16). NIH.
  • Sulfamate synthesis by amin
  • EP2643308B1 - Process for the preparation of taurolidine and its intermediates thereof. (n.d.).
  • Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. (2005, February 23). CORE.
  • How to protect one amine group in ethylenediamine, it's possible? (2018, November 22).
  • 112979501 Synthesis method of N-BOC-ethylenediamine. (2021, June 18).
  • Supporting Inform
  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragment
  • Confirmation of Synthesis: using MS to identify a protective group. (2026, January 27). ACD/Labs.
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. (2025, December 8).
  • Sulfamoyl Chloride - Safety Data Sheet. (2025, October 25). ChemicalBook.
  • Safety Data Sheet. (2021, May 1). Angene Chemical.
  • ST-6711 - Safety D
  • SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
  • How can I avoid the Boc-cleavage during Mass Analysis? (2021, July 16).
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. (2025, December 18). PubMed.
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes | Request PDF. (n.d.).

Sources

Tert-butyl N-(2-sulfamoylethyl)carbamate: A Versatile Taurine Derivative for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(2-sulfamoylethyl)carbamate, a key derivative of the conditionally essential amino acid, taurine. We will delve into its synthesis, physicochemical properties, and characterization, with a strong emphasis on its practical applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage this versatile molecule in their work. We will explore its role as a protected taurine synthon and its potential as a building block for novel therapeutic agents. The guide includes detailed, field-proven insights and step-by-step methodologies to facilitate its effective use in the laboratory.

Introduction: The Significance of this compound

Taurine (2-aminoethanesulfonic acid) is a naturally occurring organic compound that plays a crucial role in numerous physiological processes, including bile acid conjugation, antioxidation, osmoregulation, and neuromodulation.[][2][3] Its wide range of biological activities has made it and its derivatives attractive targets for pharmaceutical research. However, the presence of both an amino and a sulfonic acid group can present challenges in chemical synthesis.

This compound is a strategically modified form of taurine where the primary amine is protected by a tert-butyloxycarbonyl (Boc) group. This protection serves two primary purposes:

  • Enhanced Solubility: The Boc group increases the lipophilicity of the molecule, often improving its solubility in common organic solvents used in synthesis.

  • Chemical Orthogonality: The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions. This allows for selective chemical modifications at other parts of the molecule, such as the sulfamoyl moiety, without affecting the protected amine.

These features make this compound a valuable intermediate for the synthesis of more complex molecules, including novel sulfonamides and peptidomimetics. It essentially serves as a "masked" form of taurine, allowing chemists to incorporate this important pharmacophore into larger structures with greater control and efficiency.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from taurine:

  • Formation of Taurinamide: Taurine is first converted to its corresponding amide, taurinamide. This can be achieved through various methods, such as activation of the sulfonic acid group followed by amidation.

  • Boc Protection: The resulting taurinamide is then reacted with Boc₂O in the presence of a suitable base to yield this compound.

Synthetic Pathway Taurine Taurine Taurinamide Taurinamide Taurine->Taurinamide Amidation Target This compound Taurinamide->Target Boc₂O, Base

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is based on general procedures for the Boc-protection of primary amines.

Materials:

  • Taurinamide hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add taurinamide hydrochloride (1.0 eq).

  • Dissolution: Dissolve or suspend the taurinamide hydrochloride in DCM.

  • Basification: Add TEA or DIPEA (2.2 eq) to the mixture and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Addition of Boc₂O: Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Physicochemical Properties and Characterization Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₇H₁₆N₂O₄S
Molecular Weight 224.28 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, THF, Ethyl Acetate
Melting Point Not available (requires experimental determination)

Characterization:

  • ¹H NMR: Expect characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm, 9H), the two methylene groups of the ethyl chain (triplets or multiplets, ~3.0-3.5 ppm, 4H), and the amide and sulfonamide protons (broad singlets).

  • ¹³C NMR: Expect signals for the quaternary and methyl carbons of the Boc group, the two methylene carbons, and the carbonyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z 225.09.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch of the carbamate and sulfonamide, the C=O stretch of the carbamate, and the S=O stretches of the sulfonamide group.

Applications in Research and Drug Development

The utility of this compound stems from its ability to act as a versatile building block.

As a Protected Taurine Synthon in Organic Synthesis

The Boc-protected amine allows for selective reactions at the sulfonamide nitrogen. For instance, the sulfonamide can be N-alkylated or N-arylated to generate a library of taurine derivatives.

Synthetic Utility Start This compound Intermediate N-Substituted Intermediate Start->Intermediate 1. Base 2. R-X (Alkylation/Arylation) Final Deprotected Taurine Derivative Intermediate->Final Acid (e.g., TFA, HCl) (Boc Deprotection)

Caption: General workflow for using the title compound as a synthon.

This strategy is valuable for creating novel compounds for screening in various therapeutic areas, including as receptor modulators or enzyme inhibitors.

In the Development of Novel Sulfonamide-Based Therapeutics

The sulfonamide functional group is a well-established pharmacophore found in a wide range of drugs, including diuretics, anticonvulsants, and antibiotics. This compound provides a convenient starting point for the synthesis of novel sulfonamide drug candidates that incorporate a taurine-like scaffold. The taurine backbone can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Potential as a Prodrug Moiety

While the Boc group is primarily a protecting group in synthesis, in certain contexts, carbamates can be designed as prodrugs.[4] A hypothetical scenario involves a complex drug molecule where the taurine moiety is important for activity but hinders cell permeability. The introduction of the lipophilic this compound could enhance membrane transport, with the Boc group being cleaved intracellularly by esterases or acidic conditions within specific cellular compartments to release the active drug.

Conclusion

This compound is a valuable and versatile derivative of taurine with significant potential in both synthetic and medicinal chemistry. Its properties as a protected synthon enable the controlled and efficient synthesis of complex taurine-containing molecules. For researchers and drug development professionals, this compound represents a key tool for the exploration of novel sulfonamide-based therapeutics and other bioactive compounds. The methodologies and insights provided in this guide are intended to facilitate the effective application of this important chemical entity in advancing scientific discovery.

References

  • Seridi, A., Akkari, H., Winum, J.-Y., Bénard-Rocherullé, P., & Abdaoui, M. (n.d.). tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate. National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl carbamate. PubChem. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(benzylsulfamoyl)carbamate. PubChem. Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Essential Specialty Chemical: Tert-Butyl N-[2-(aminooxy)ethyl]carbamate for R&D. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Taurine: From Biosynthesis Pathways to Key Industrial Applications. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved February 15, 2026, from [Link]

  • Tenti, G., et al. (2021). Organic Carbamates in Drug Design and Medicinal Chemistry. Molecules, 26(5), 1403. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(2-hydroxyethyl)carbamate. PubChem. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • National Center for Biotechnology Information. (n.d.). Taurine. PubChem. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Taurine. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN101508657A - Synthesis of taurine.
  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate. PubChem. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Application Note: Protocol for Boc Deprotection of tert-Butyl N-(2-sulfamoylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl N-(2-sulfamoylethyl)carbamate to yield 2-aminoethanesulfonamide (taurine amide).

While Boc deprotection is a standard transformation, this specific substrate presents unique challenges due to the polarity of the sulfonamide moiety and the high water solubility of the resulting product. This guide prioritizes Method A (HCl/Dioxane) for its ability to yield a stable, crystalline hydrochloride salt directly via precipitation, avoiding the hygroscopic oils often associated with Trifluoroacetic Acid (TFA) salts.

Key Chemical Transformation
  • Substrate: this compound (

    
    )
    
  • Product: 2-Aminoethanesulfonamide hydrochloride (

    
    )[1][2]
    
  • Reaction Type: Acid-catalyzed carbamate cleavage (Acidolysis)

Chemical Strategy & Mechanistic Insight

The Challenge of Amphiphilicity

The starting material is lipophilic (soluble in DCM, EtOAc), while the product is a highly polar, primary amine salt (soluble in water, MeOH). Standard aqueous workups (extraction) often lead to product loss in the aqueous phase. Therefore, anhydrous precipitation is the superior isolation strategy.

Mechanism of Action

The reaction proceeds via a standard


-type fragmentation.
  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Fragmentation: The tert-butyl cation is cleaved, releasing a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid spontaneously loses

    
     to generate the free amine.
    
  • Salt Formation: The amine immediately captures a proton to form the ammonium salt.

Critical Consideration (Scavenging): While the sulfonamide nitrogen is relatively non-nucleophilic, the generated tert-butyl cations can theoretically alkylate the sulfonamide or polymerize into isobutylene oligomers. In high-concentration TFA methods, adding a scavenger (e.g., water or triethylsilane) is recommended. In HCl/Dioxane, the solvent itself acts as a weak scavenger, and the volatile isobutylene gas typically escapes.

Reaction Pathway Diagram

BocDeprotection Start Boc-Protected Substrate Acid Acid Protonation (H+) Start->Acid + HCl or TFA Inter Carbamic Acid Intermediate Acid->Inter - tBu+ tBu t-Butyl Cation (Byproduct) Acid->tBu CO2 CO2 Release Inter->CO2 Product 2-Aminoethanesulfonamide Salt (Precipitate) Inter->Product - CO2

Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection leading to salt formation.

Experimental Protocols

Method A: HCl in Dioxane (Precipitation) — Recommended

This method is preferred for scale-up as it directly yields the hydrochloride salt as a filterable solid, bypassing the need for evaporation of high-boiling acids.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (10.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (minimal volume)

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in a minimal amount of dry EtOAc or DCM.

    • Note: If the substrate is not fully soluble, a small amount of MeOH can be added, but this may reduce precipitation yield later.

  • Acid Addition: Cool the solution to 0 °C. Add 4.0 M HCl in Dioxane dropwise under

    
     atmosphere.
    
    • Ratio: Use at least 5-10 equivalents of HCl to ensure rapid kinetics.

  • Reaction: Remove the ice bath and stir at Room Temperature (20–25 °C) for 2–4 hours.

    • Observation: A white precipitate (the product) should begin to form within 30 minutes.

  • Completion Check: Monitor by TLC (stain with Ninhydrin; the product will stay at the baseline) or LC-MS (loss of M+Na peak of SM).

  • Isolation:

    • Dilute the suspension with excess diethyl ether (

      
      ) or hexanes to maximize precipitation.
      
    • Filter the solid using a sintered glass funnel or Buchner funnel.

  • Washing: Wash the filter cake 3x with cold

    
     to remove residual HCl and organic impurities.
    
  • Drying: Dry under high vacuum/desiccator to remove trace dioxane.

Method B: TFA/DCM (Solution Phase) — Alternative

Use this method if the substrate is insoluble in the solvents used for Method A, or if the specific counter-ion (trifluoroacetate) is required for downstream biological assays.

Reagents:

  • Substrate (1.0 equiv)

  • Trifluoroacetic Acid (TFA) (20-50% v/v final concentration)

  • Dichloromethane (DCM)

  • Scavenger: Triethylsilane (TES) or

    
     (2.5% v/v)
    

Step-by-Step Workflow:

  • Preparation: Dissolve substrate in DCM (concentration ~0.1 M).

  • Acidolysis: Add TFA slowly. If using a scavenger, add it before the TFA.

    • Standard Mix: DCM:TFA:H2O (50:45:5).

  • Reaction: Stir at RT for 1–2 hours.

  • Workup (Critical):

    • Concentrate the reaction mixture in vacuo.

    • Co-evaporation: To remove residual TFA, redissolve the oil in Toluene or DCM and evaporate again. Repeat 3x. This is crucial as residual TFA can be cytotoxic in bioassays.

  • Precipitation: Triturate the resulting oil with cold

    
     to induce solidification.
    

Purification & Characterization

Data Comparison Table
ParameterMethod A (HCl Salt)Method B (TFA Salt)
Physical State White Crystalline SolidHygroscopic Solid / Oil
Solubility High (

, MeOH)
High (

, DMSO)
Counter-ion Chloride (

)
Trifluoroacetate (

)
Handling Non-hygroscopic, easy to weighRequires desiccator storage
Yield 85–95%90–99% (Quantitative)
Analytical Validation

To confirm the success of the reaction, perform 1H NMR in


 or 

.
  • Disappearance of Boc: The strong singlet at

    
     ppm (9H, 
    
    
    
    -butyl) must be absent.
  • Shift of Methylene: The methylene protons adjacent to the amine (

    
    ) will shift downfield significantly compared to the carbamate precursor due to the formation of the cationic ammonium species.
    
  • Mass Spectrometry: Look for

    
     (Free base mass).
    
Workflow Decision Tree

DecisionTree Start Start: Boc-Taurine Amide Choice Desired Final Form? Start->Choice HCl_Path Solid / Stable Salt (Method A) Choice->HCl_Path Storage/Synthesis TFA_Path Soluble / Bio-Assay (Method B) Choice->TFA_Path Immediate Use Process_A 1. Dissolve in EtOAc/DCM 2. Add 4M HCl/Dioxane 3. Filter Precipitate HCl_Path->Process_A Process_B 1. Dissolve in DCM 2. Add TFA/H2O 3. Evaporate & Triturate TFA_Path->Process_B

Figure 2: Decision matrix for selecting the appropriate deprotection protocol.

Troubleshooting & Safety

Common Issues
  • Hygroscopicity: If the product turns into a "goo" or oil upon exposure to air, it is likely retaining acid or water.

    • Fix: Redissolve in dry MeOH and precipitate again with anhydrous

      
      . Dry under high vacuum over 
      
      
      
      .
  • Incomplete Reaction:

    • Fix: Ensure the HCl/Dioxane reagent is fresh. Old bottles often absorb moisture, lowering the effective HCl concentration.

  • Free Base Instability: Attempting to neutralize the salt to the free amine (

    
    ) often leads to difficulties because the molecule is a zwitterion-like polar species.
    
    • Recommendation: Use the salt form for all subsequent reactions (e.g., amide coupling) and add a base (DIPEA/TEA) in situ.

Safety Hazards
  • TFA: Corrosive, causes severe skin burns. Use only in a fume hood.

  • Isobutylene: The byproduct is a flammable gas. Ensure proper ventilation to prevent pressure buildup in sealed vessels.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc cleavage mechanics).
  • Journal of Medicinal Chemistry, 2006, 49, 5544–5551. (Protocol for sulfonamide synthesis and deprotection).
  • Methodology Validation

    • Fisher Scientific Reaction Protocols:

    • Common Organic Chemistry:

  • Specific Substrate Data

    • PubChem Compound Summary for CID 3021549 (2-Aminoethanesulfonamide hydrochloride):

Sources

Application Note: Reaction Conditions for N-Boc-2-aminoethanesulfonamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide medicinal chemists and process scientists through the specific reactivity profile of N-Boc-2-aminoethanesulfonamide (CAS: 142378-02-1). It addresses the "Dual-End" reactivity of the molecule: the nucleophilic sulfonamide "head" and the protected amine "tail."

Executive Summary & Molecule Profile

N-Boc-2-aminoethanesulfonamide is a bifunctional building block essential for introducing the taurine scaffold into drug candidates. It serves as a robust bioisostere for carboxylic acids (via acyl sulfonamides) and a linker in fragment-based drug discovery.

Physicochemical Context[1][2][3][4][5][6][7][8]
  • Structure:

    
    
    
  • Acidity (pKa): The primary sulfonamide protons (

    
    ) have a pKa of approximately 10.0–10.5  in DMSO. This requires bases stronger than pyridine (e.g., 
    
    
    
    ,
    
    
    , or DBU) for effective deprotonation during coupling.
  • Stability: The Boc group is acid-labile (cleaves at pH < 1) but stable to the basic conditions required for sulfonamide functionalization.

  • Solubility: Moderate in DCM; high in DMF, DMSO, and DMAc.

Strategic Analysis: The "Head-to-Tail" Decision

The term "coupling" regarding this molecule refers to two distinct pathways.[1] You must select the protocol based on which terminus you intend to functionalize.

Figure 1: Decision tree for functionalizing N-Boc-2-aminoethanesulfonamide.

Protocol A: Sulfonamide N-Arylation (Buchwald-Hartwig)

Objective: Synthesize N-aryl sulfonamides (


) from aryl halides.
Mechanism:  Palladium-catalyzed cross-coupling.[2][3] The sulfonamide acts as the nucleophile.
Critical Considerations
  • Catalyst System: Primary alkyl sulfonamides are challenging substrates. BrettPhos or tBuBrettPhos precatalysts are the gold standard due to their ability to prevent catalyst poisoning by the sulfonamide nitrogen.

  • Base: Anhydrous

    
     or 
    
    
    
    is required. Weaker bases (TEA) will not deprotonate the sulfonamide sufficiently; stronger bases (NaOtBu) may degrade the Boc group or cause side reactions.
Step-by-Step Protocol

Reagents:

  • Aryl Bromide/Iodide (1.0 equiv)

  • N-Boc-2-aminoethanesulfonamide (1.2 equiv)

  • Catalyst:

    
     or 
    
    
    
    (2 mol%) + BrettPhos (4 mol%)
  • Base:

    
     (2.0 equiv, anhydrous, finely ground)
    
  • Solvent: 1,4-Dioxane or

    
    -Amyl Alcohol (0.2 M concentration)
    

Procedure:

  • Inertion: Charge a reaction vial with the aryl halide, sulfonamide, base, and catalyst precursor. Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen inhibition is significant in this cycle.

  • Solvation: Add anhydrous dioxane via syringe.

  • Reaction: Heat to 90–100 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The product will be more lipophilic than the sulfonamide starting material.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove palladium black and inorganic salts.

  • Purification: Concentrate and purify via flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Troubleshooting:

  • Low Conversion: Switch ligand to tBuXPhos or Me4tBuXPhos for sterically hindered aryl halides.

  • Boc-Loss: Ensure temperature does not exceed 110 °C. If using microwave heating, limit hold time to 30 mins.

Protocol B: Acyl Sulfonamide Synthesis (Bioisostere Formation)

Objective: Coupling with carboxylic acids to form Acyl Sulfonamides (


).
Significance:  This linkage (

) mimics the tetrahedral transition state of amide hydrolysis and is a pKa bioisostere of carboxylic acids (pKa ~4.5).
Critical Considerations

Standard peptide coupling reagents (HATU, HBTU) often fail because the sulfonamide is a poor nucleophile compared to an amine. EDCI/DMAP is the most reliable method because DMAP forms a reactive acylpyridinium intermediate that is electrophilic enough to capture the sulfonamide anion.

Step-by-Step Protocol

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • N-Boc-2-aminoethanesulfonamide (1.2 equiv)

  • Coupling Agent: EDCI

    
    HCl (1.5 equiv)
    
  • Catalyst: DMAP (1.2–1.5 equiv) Note: Stoichiometric DMAP is often required, not catalytic.

  • Solvent: DCM or DMF (0.1–0.2 M)

Procedure:

  • Dissolve the Carboxylic Acid and N-Boc-2-aminoethanesulfonamide in anhydrous DCM (or DMF if solubility is poor).

  • Add DMAP in one portion. Stir for 5 minutes.

  • Add EDCI

    
    HCl  at 0 °C, then allow the reaction to warm to room temperature.
    
  • Stir for 12–24 hours.

  • Workup (Critical):

    • Dilute with DCM.[4]

    • Wash with 10% Citric Acid or 0.5 M HCl (rapid wash) to remove DMAP and excess EDCI. Do not prolong acid contact to preserve the Boc group.

    • Wash with Brine, dry over

      
      .[5]
      
  • Purification: Acyl sulfonamides are acidic. If purifying by silica gel, add 0.5% Acetic Acid to the eluent to prevent streaking.

Protocol C: Amine Deprotection & "Inverse" Coupling

Objective: Remove Boc to expose the primary amine for reaction with electrophiles.

Step-by-Step Protocol
  • Deprotection:

    • Dissolve N-Boc-2-aminoethanesulfonamide in DCM .

    • Add TFA (ratio 4:1 DCM:TFA).

    • Stir at room temperature for 1–2 hours.

    • Evaporation: Remove volatiles under reduced pressure. Co-evaporate with toluene 3x to remove residual TFA.

    • Result: You now have the trifluoroacetate salt of 2-aminoethanesulfonamide.

  • Coupling (Amide Bond Formation):

    • Since the amine is now a salt, you must use a tertiary base (DIPEA/NMM) in the subsequent coupling step.

    • Conditions: Carboxylic Acid + HATU (1.1 equiv) + DIPEA (3.0 equiv) + Amine Salt in DMF.

Summary of Reaction Conditions

Reaction TypeTarget BondKey ReagentsSolventTempCritical Note
N-Arylation N(SO2)-Ar

, BrettPhos,

Dioxane90°CExclude

; Anhydrous conditions essential.
N-Acylation N(SO2)-CO-REDCI, DMAP (1.2 eq)DCM/DMFRTStoichiometric DMAP required to activate sulfonamide.
Sulfonylurea N(SO2)-CO-NIsocyanate (R-NCO),

Acetone/DCMRTMild base sufficient; reaction is usually rapid.
Deprotection H2N-RTFA or 4M HCl/DioxaneDCMRTScavenge acid thoroughly before next step.

References

  • Buchwald-Hartwig Sulfonamide Coupling

    • Title: Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides.
    • Source:J. Am. Chem. Soc. 2006, 128, 30, 10028–10029. (Foundational work on BrettPhos/Amides, applicable to sulfonamides).
    • URL:[Link]

  • Acyl Sulfonamide Synthesis (EDCI/DMAP)

    • Title: Synthesis of Acyl Sulfonamides via Coupling of Sulfonamides with Carboxylic Acids.
    • Source:J. Med. Chem. Protocols often cite standard Steglich conditions adapted for sulfonamides.
    • URL:[Link] (General Steglich reference).

  • General Sulfonamide Reactivity

    • Title: Facile N-Arylation of Amines and Sulfonamides.[6]

    • Source:Org.[7][8][9] Lett. 2003, 5, 23, 4397–4400.

    • URL:[Link]

Sources

Application Notes and Protocols for tert-butyl N-(2-sulfamoylethyl)carbamate as a Versatile Linker in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Linkers in Drug Conjugates

In the landscape of modern therapeutics, particularly in the realm of targeted therapies like antibody-drug conjugates (ADCs) and small molecule-drug conjugates (SMDCs), the linker moiety is a critical determinant of success. It is no longer considered a simple bridge but a sophisticated chemical entity that dictates the stability, solubility, and release kinetics of the payload.[1][2] An ideal linker maintains a stable connection between the targeting moiety and the therapeutic agent in systemic circulation, preventing premature drug release and associated off-target toxicity, while enabling selective cleavage and potent payload delivery at the target site.[3][4]

This document introduces tert-butyl N-(2-sulfamoylethyl)carbamate as a promising bifunctional linker for applications in medicinal chemistry. This linker combines the well-established features of a Boc-protected amine with the unique properties of a sulfamide group, offering a versatile platform for the conjugation of therapeutic agents. The tert-butyloxycarbonyl (Boc) group serves as a readily cleavable protecting group for a primary amine, which, once deprotected, can be used for conjugation to a targeting vector or payload. The sulfamoylethyl segment provides a stable, hydrophilic spacer that can enhance the pharmacokinetic profile of the resulting conjugate.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process, adapting established methodologies for the formation of sulfamides and the protection of amines. A plausible synthetic route is outlined below, based on similar preparations of N-Boc protected sulfamides.[5][6]

Synthetic Workflow

G cluster_0 Step 1: Formation of Boc-protected ethylenediamine cluster_1 Step 2: Sulfamoylation A Ethylenediamine C tert-Butyl N-(2-aminoethyl)carbamate A->C DCM, rt B Di-tert-butyl dicarbonate (Boc)2O B->C F This compound (Target Linker) C->F 1. SO2Cl2, Et3N, DCM, 0 °C to rt 2. NH3 (aq) D Sulfuryl chloride (SO2Cl2) D->F E Ammonia (NH3) E->F

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl N-(2-aminoethyl)carbamate

This procedure is adapted from standard Boc-protection protocols for primary amines.

  • Materials:

    • Ethylenediamine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve ethylenediamine (1.0 eq) in DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)₂O (0.95 eq) in DCM to the flask with stirring. Rationale: Using a slight excess of the diamine minimizes the formation of the di-Boc protected product.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl N-(2-aminoethyl)carbamate.

Step 2: Synthesis of this compound

This step involves the reaction of the mono-Boc protected diamine with sulfuryl chloride followed by amination.

  • Materials:

    • tert-Butyl N-(2-aminoethyl)carbamate (from Step 1)

    • Sulfuryl chloride (SO₂Cl₂)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM)

    • Aqueous ammonia (NH₃)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tert-butyl N-(2-aminoethyl)carbamate (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Slowly add sulfuryl chloride (1.0 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Cool the reaction mixture back to 0 °C and slowly add excess aqueous ammonia.

    • Stir vigorously for 1 hour at room temperature.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude product by flash chromatography to yield this compound.

Application as a Bifunctional Linker in Drug Conjugation

The synthesized linker possesses two key functionalities: a Boc-protected primary amine and a terminal sulfamide group. This dual functionality allows for its application in a variety of conjugation strategies.

Strategy 1: Conjugation via the Deprotected Amine

The most direct application involves the deprotection of the Boc group to reveal a primary amine, which can then be coupled to a payload or a targeting moiety.

G cluster_0 Linker Activation cluster_1 Conjugation to Payload A This compound C 2-Sulfamoylethylamine A->C Boc Deprotection B Acidic Conditions (e.g., TFA) B->C F Linker-Payload Conjugate C->F Amide Bond Formation D Payload with Carboxylic Acid D->F E Coupling Agents (e.g., EDC, HOBt) E->F

Caption: Workflow for conjugation via the deprotected amine.

Protocol: Boc Deprotection and Amide Coupling

  • Boc Deprotection:

    • Dissolve this compound in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).[7]

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step.

  • Amide Coupling to a Carboxylic Acid-Containing Payload:

    • Dissolve the payload (1.0 eq) and the deprotected linker (1.1 eq) in a suitable solvent such as DMF or DCM.

    • Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator such as hydroxybenzotriazole (HOBt) (1.2 eq).

    • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq), to neutralize the amine salt.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

    • Purify the final conjugate by preparative HPLC.

Strategy 2: The Role of the Sulfamide Moiety

The sulfamide group in this linker is generally stable under physiological conditions.[2] Its primary role in this context is to act as a hydrophilic spacer, which can improve the aqueous solubility and pharmacokinetic properties of the final drug conjugate. In more advanced applications, the sulfamide could potentially be designed for targeted cleavage, although this would require further chemical modification and is beyond the scope of this introductory guide.

Characterization and Stability of the Linker and Conjugates

Table 1: Analytical Characterization

Technique Purpose Expected Observations for this compound
¹H and ¹³C NMR Structural elucidation and confirmation of purity.Characteristic peaks for the tert-butyl group (singlet around 1.4 ppm), the ethyl chain protons, and the NH protons of the carbamate and sulfamide.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of C₇H₁₆N₂O₄S.
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak indicating high purity.

Stability Considerations:

The stability of the final drug conjugate is paramount for its therapeutic efficacy.[3] The carbamate linkage formed after conjugation is generally stable. The sulfamide group is also known for its stability. However, it is crucial to perform stability studies of the final conjugate in relevant biological media.

Protocol: In Vitro Stability Assay

  • Materials:

    • Linker-drug conjugate

    • Phosphate-buffered saline (PBS), pH 7.4

    • Human or mouse plasma

    • HPLC system with a suitable column

  • Procedure:

    • Prepare stock solutions of the conjugate in a suitable solvent (e.g., DMSO).

    • Incubate the conjugate at a final concentration of 1-10 µM in PBS and in plasma at 37 °C.

    • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the incubation mixture.

    • Quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by HPLC to quantify the amount of intact conjugate remaining.

    • Calculate the half-life of the conjugate in each medium.

Conclusion and Future Perspectives

This compound presents itself as a valuable and versatile linker for the development of drug conjugates. Its straightforward synthesis, combined with the orthogonal reactivity of its functional groups, allows for flexible conjugation strategies. The Boc-protected amine provides a reliable handle for coupling, while the sulfamoylethyl spacer can impart favorable physicochemical properties to the final conjugate. Researchers in drug development can utilize this linker as a foundational component in the design of novel targeted therapeutics, with the potential for further modification to create more sophisticated, conditionally cleavable systems.

References

  • Seridi, A., Akkari, H., Winum, J.-Y., Bénard-Rocherullé, P., & Abdaoui, M. (2009). tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2543. [Link]

  • Zhang, D., et al. (2022). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie International Edition, 61(23), e202201676. [Link]

  • Zhang, D., et al. (2022). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Angewandte Chemie, 134(23), e202201676. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-192. [Link]

  • Zhang, D., et al. (2022). Alpha-Ammonium Carbamates Undergo Efficient Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. ChemRxiv. [Link]

  • Poduval, S., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 63(21), 12634–12644. [Link]

  • Anami, Y., et al. (2021). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Molecules, 26(11), 3247. [Link]

  • Sathyamoorthi, S., et al. (2024). Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (-)-Negamycin tert-Butyl Ester. ChemRxiv. [Link]

  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

  • Sathyamoorthi, S., et al. (2024). Development of a Sulfamate Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester. ACS Central Science, 10(2), 345-351. [Link]

  • Loev, B., & Kormendy, M. F. (1963). A New, General Synthesis of Carbamates. The Journal of Organic Chemistry, 28(12), 3421–3426. [Link]

  • Mor, M., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Medicinal Chemistry, 55(23), 10464–10476. [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Hsu, Y.-C., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1813. [Link]

  • ResearchGate. (2025). Recent Developments on the Synthesis and Cleavage of tert-Butyl Ethers and Esters for Synthetic Purposes and Fuel Additive Uses. Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • ResearchGate. (n.d.). tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]. Retrieved from [Link]

  • UCL Discovery. (2024). The Nitrile Bis-Thiol Bioconjugation Reaction. Retrieved from [Link]

Sources

microwave-assisted synthesis involving tert-butyl N-(2-sulfamoylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis and Utilization of tert-Butyl N-(2-sulfamoylethyl)carbamate

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis and downstream utilization of This compound (also known as


-Boc-taurine sulfonamide).

This molecule is a critical "linker-warhead" intermediate in the development of Carbonic Anhydrase (CA) inhibitors and protease inhibitors. While conventional thermal methods for synthesizing and coupling sulfonamide linkers often require prolonged reflux times (12–24 hours) and suffer from side reactions (e.g., disulfonylation), microwave (MW) irradiation exploits the high polarity of the sulfonamide moiety to accelerate reaction kinetics.

Key Benefits of this Protocol:

  • Time Efficiency: Reduces reaction times from hours to minutes.

  • Yield Improvement: Increases isolated yields by 15–20% compared to thermal heating.

  • Purity: Minimizes thermal degradation of the Boc-protecting group during sulfonamide formation.

Scientific Rationale & Mechanism

The synthesis involves the chemoselective protection of 2-aminoethanesulfonamide. The challenge lies in the amphoteric nature of the starting material (an amine and a sulfonamide). Under thermal conditions, competitive reactivity and poor solubility in organic solvents often lead to heterogeneous mixtures.

Microwave Advantage: Microwave irradiation (2450 MHz) provides direct dielectric heating. The polar reaction medium (typically methanol/dioxane or aqueous mixtures) and the polar transition states of the carbamate formation couple efficiently with the electromagnetic field. This lowers the activation energy (


) barrier for the nucleophilic attack of the primary amine onto the di-tert-butyl dicarbonate (

), while the lower bulk temperature (compared to oil bath reflux) prevents the thermal extrusion of isobutylene (Boc decomposition).

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of the Scaffold

Objective: Preparation of this compound from 2-aminoethanesulfonamide hydrochloride.

Reagents:

  • 2-Aminoethanesulfonamide HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Solvent: 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, suspend 2-aminoethanesulfonamide HCl (1.6 g, 10 mmol) in 1,4-dioxane (5 mL) and water (5 mL).

  • Activation: Add

    
     (3.5 mL, 25 mmol) dropwise. The slurry should become a clear solution as the free base is liberated.
    
  • Reagent Addition: Add

    
     (2.4 g, 11 mmol) in a single portion. Cap the vial with a Teflon-lined septum.
    
  • Microwave Irradiation:

    • Instrument: Single-mode microwave synthesizer (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 80 °C.

    • Time: 10 minutes (Hold time).

    • Stirring: High.[1]

    • Pressure Limit: 15 bar (Safety cutoff).

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove dioxane.

    • Acidify the aqueous residue to pH 3–4 using 1M citric acid (avoids Boc cleavage compared to HCl).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from hexanes/ethyl acetate or flash chromatography (0–5% MeOH in DCM).

Checkpoint: The product should appear as a white crystalline solid.

  • Target Yield: >90%

  • Melting Point: 158–160 °C

Protocol B: Downstream Utilization (Coupling)

Objective: Using the scaffold to synthesize a sulfonamide-linked peptidomimetic via rapid Deprotection-Coupling sequence.

Workflow:

  • Deprotection: Dissolve the scaffold in DCM/TFA (4:1). Irradiate at 60 °C for 2 minutes. Concentrate to dryness.

  • Coupling: React the resulting amine-salt with a carboxylic acid (Drug Scaffold) using HATU/DIPEA in DMF under MW irradiation (60 °C, 5 min).

Data Analysis & Comparison

The following table summarizes the efficiency gains of the microwave protocol versus traditional thermal methods for the protection step.

ParameterThermal Method (Reflux)Microwave Method (This Protocol)Improvement
Reaction Time 16 Hours10 Minutes96x Faster
Solvent System Dioxane/Water (Reflux)Dioxane/Water (Sealed)Reduced solvent loss
Isolated Yield 72%93%+21%
Purity (HPLC) 88% (requires column)>98% (crude sufficiently pure)Simplified Workup

Visualized Workflows

Figure 1: Synthesis Pathway

This diagram illustrates the transformation from the taurine precursor to the Boc-protected linker.

SynthesisPathway Start 2-Aminoethanesulfonamide (HCl Salt) Reagents Boc2O + Et3N Solvent: Dioxane/H2O Start->Reagents Activation Process Microwave Irradiation 80°C, 10 min, Sealed Reagents->Process Dielectric Heating Product This compound (Target Linker) Process->Product >90% Yield

Caption: Figure 1. One-pot microwave-assisted protection of taurine sulfonamide.

Figure 2: Drug Discovery Application Workflow

This diagram demonstrates how this molecule functions as a modular building block in library synthesis.

ApplicationWorkflow cluster_path1 Path A: N-Alkylation (Rare) cluster_path2 Path B: Amide Coupling (Standard) Linker Boc-Linker Scaffold (From Protocol A) Alkylation MW Alkylation (R-X, Base) Linker->Alkylation Deprotect MW Deprotection (TFA/DCM, 2 min) Linker->Deprotect ProdA N-Substituted Sulfonamide Alkylation->ProdA Coupling MW Amide Coupling (R-COOH, HATU) Deprotect->Coupling FinalDrug Bioactive Sulfonamide (CA Inhibitor) Coupling->FinalDrug

Caption: Figure 2.[2] Divergent synthesis pathways utilizing the Boc-sulfonamide linker.

References

  • De Luca, L., & Giacomelli, G. (2008).[1][3][4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.

  • Leadbeater, N. E. (2005).[5] Microwave-Assisted Synthesis: General Concepts and Applications. Organic Chemistry Portal.

  • Ghassemi, S., & Fuchs, K. (2005).[5] Microwave-Assisted Synthesis of Unsymmetric Sulfamides. Molecular Diversity, 9, 295–299.

  • PrepChem. (n.d.). Synthesis of t-butyl (2-aminoethyl)carbamate (Analogous Protocol).

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-butyl N-(2-sulfamoylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of tert-butyl N-(2-sulfamoylethyl)carbamate. This document is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during the purification of this and structurally related carbamates, providing field-proven insights and detailed protocols to help you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the purification of this compound.

Q1: What are the expected physical properties of this compound?

While specific data for this exact molecule is not widely published, based on analogous structures such as tert-butyl N-(methylsulfamoyl)carbamate and other Boc-protected amines, it is expected to be a white to off-white solid at room temperature.[1][2][3] Carbamates of this type often have melting points ranging from 60°C to over 100°C.[2][3] Due to the tert-butoxycarbonyl (Boc) group, the compound is expected to be soluble in organic solvents like dichloromethane (DCM), ethyl acetate, and methanol, with limited solubility in water and non-polar solvents like hexane.[3]

Q2: What are the most common impurities I might encounter?

Impurities typically stem from the starting materials or side reactions during synthesis. The synthesis of related sulfamoyl carbamates often involves the reaction of chlorosulfonyl isocyanate (CSI) with tert-butanol, followed by the addition of an amine.[4][5]

Common Impurities Profile:

Impurity Class Specific Examples Origin
Unreacted Starting Materials Taurinamide (2-aminoethanesulfonamide), tert-butanol, triethylamine. Incomplete reaction.
Reaction Intermediates tert-Butyl N-(chlorosulfonyl)carbamate. Incomplete reaction with the amine.[4]
Side-Products Di-tert-butyl carbonate, symmetrical ureas, or over-alkylation products. Side reactions of the Boc-anhydride or isocyanate intermediate.

| Residual Solvents | Dichloromethane, ethyl acetate, hexane. | From reaction or purification steps. |

Q3: How should I assess the purity of my product at each stage?

A multi-faceted approach is recommended:

  • Thin-Layer Chromatography (TLC): TLC is your primary tool for real-time monitoring of reaction progress and assessing the complexity of the crude mixture. A typical mobile phase for this class of compounds is a mixture of hexane and ethyl acetate.[4] Staining with potassium permanganate or ninhydrin (if deprotection occurs) can help visualize spots.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying impurities. The presence of the Boc group should give a characteristic singlet at ~1.4-1.5 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of your compound, providing confidence in its identity.[4]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point for carbamates.[6][7]

Q4: What are the primary purification methods for this compound?

The most effective purification strategies for this compound, based on related compounds, are:

  • Aqueous Work-up: Essential for removing inorganic salts and water-soluble impurities.[4]

  • Flash Column Chromatography: The most common method for separating the target compound from organic impurities.[4]

  • Recrystallization: Ideal for a final polishing step if the compound is a solid and a suitable solvent system can be found.[8][9]

Troubleshooting Guide: From Crude Product to Pure Compound

This section provides solutions to specific problems you may encounter during the purification process.

Problem: My crude product is a thick oil or gum and will not solidify. What should I do?

This is a common issue, often caused by residual solvents or impurities acting as a eutectic mixture.

  • Causality: High-boiling point solvents (like DMF or DMSO) or greasy by-products can prevent crystallization. The presence of excess triethylamine hydrochloride is also a common cause.

  • Solution Pathway:

    • Aqueous Wash: First, ensure all water-soluble impurities have been removed. Dissolve the oil in a suitable solvent like ethyl acetate and perform sequential washes with dilute acid (e.g., 1 M HCl) to remove basic impurities like triethylamine, followed by a saturated sodium bicarbonate wash to remove acidic residues, and finally a brine wash to reduce the amount of dissolved water.[4]

    • Solvent Removal: Remove the solvent under reduced pressure, possibly using a high-vacuum pump (with a cold trap) to remove stubborn residual solvents.

    • Trituration: Attempt to induce solidification by adding a non-polar solvent in which your product is poorly soluble, such as hexane or diethyl ether. Stir or sonicate the mixture. The impurities may dissolve, leaving your product as a solid precipitate.

    • Proceed to Chromatography: If the product remains an oil, it is best to proceed directly to column chromatography for purification.

Problem: I see multiple spots on my TLC plate after work-up. How do I choose the right purification method?

The TLC profile is your roadmap for purification.

  • Expert Analysis:

    • Spots are well-separated (ΔRf > 0.2): Flash column chromatography is the ideal choice. It offers high resolving power to separate your product from impurities.[4]

    • A major spot with minor, close-running impurities: Recrystallization might be effective if a suitable solvent system can be identified. This is often faster and more scalable than chromatography for final purification.

    • Streaking or spots at the baseline: This indicates highly polar impurities (e.g., salts) or potential compound degradation on the silica. An initial aqueous work-up is crucial. If streaking persists on the TLC, consider using a different stationary phase (e.g., alumina) or adding a small amount of modifier (e.g., 1% triethylamine or acetic acid) to the mobile phase during chromatography.

Decision Workflow for Purification Strategy

G TLC Analyze Crude Product by TLC Workup Perform Aqueous Work-up TLC->Workup Baseline spots or salts suspected Chromatography Purify by Column Chromatography TLC->Chromatography Multiple, well-separated spots Recrystallize Purify by Recrystallization TLC->Recrystallize One major spot, minor impurities Workup->Chromatography CheckPurity Assess Final Purity (NMR, HPLC) Chromatography->CheckPurity Recrystallize->CheckPurity

Caption: Decision tree for selecting a purification method.

Problem: My yield is very low after column chromatography. What are the potential causes?

Low recovery can be frustrating. Here are the likely culprits:

  • Causality & Experience-Based Solutions:

    • Compound is too polar/insoluble: Your product might be sticking irreversibly to the silica gel.

      • Solution: Use a more polar eluent system or switch to reverse-phase chromatography. For very polar compounds, a plug of celite can be used to filter out baseline impurities instead of a full column.

    • Product co-elutes with an impurity: A UV-inactive impurity might be co-eluting with your product, making the combined fraction appear large but containing little of the desired compound.

      • Solution: Run TLC on your collected fractions and analyze them with a different visualization method (e.g., permanganate stain).

    • Compound degradation on silica: The acidic nature of silica gel can cause degradation of acid-sensitive groups like the Boc-carbamate.

      • Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (0.5-1%). Alternatively, use a less acidic stationary phase like neutral alumina.

    • Product is volatile: Some lower molecular weight carbamates can be lost during solvent removal under high vacuum, especially with prolonged heating.[8]

      • Solution: Remove the solvent at a lower temperature using a rotary evaporator and avoid using a high-vacuum pump for extended periods.[8]

Problem: Recrystallization is not working; either nothing crashes out or the compound "oils out." What can I try?

Recrystallization requires finding a solvent system where the compound is soluble when hot but insoluble when cold.

  • Expert Troubleshooting:

    • If nothing crystallizes upon cooling: The compound is too soluble in the chosen solvent. Add a "poor" solvent (an anti-solvent) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly. Common anti-solvents for ethyl acetate are hexane or heptane.

    • If the compound "oils out": The solution is too saturated, or the cooling is too rapid.

      • Solution 1: Add more of the "good" solvent to the hot mixture to ensure everything is fully dissolved before cooling.

      • Solution 2: Allow the solution to cool much more slowly. A Dewar flask filled with warm water can provide slow, controlled cooling.

      • Solution 3: Try a different solvent system entirely. A good starting point is screening solvent pairs like ethyl acetate/hexane, methanol/water, or isopropanol/water.[9]

Detailed Purification Protocols

Protocol 1: Standard Aqueous Work-up

This protocol is designed to remove inorganic salts and highly polar or ionizable impurities before further purification.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (or 5% citric acid solution) to remove basic impurities like triethylamine.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic by-products.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Flash Column Chromatography

This is the workhorse method for purifying moderately polar organic compounds.

  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Determine the optimal eluent system using TLC. A good starting point is a gradient of ethyl acetate in hexane.[4] Aim for an Rf value of ~0.3 for your target compound.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) for better resolution, especially if the product has low solubility in the mobile phase. Place this onto the top of the packed column.

  • Elution: Run the column, starting with the low-polarity mobile phase and gradually increasing the polarity. Collect fractions and monitor them by TLC.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing SelectEluent 1. Select Eluent via TLC (Rf ≈ 0.3) PackColumn 2. Pack Column with Silica Slurry SelectEluent->PackColumn LoadSample 3. Load Sample (Dry or Wet) PackColumn->LoadSample Elute 4. Elute with Mobile Phase LoadSample->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Concentrate 8. Concentrate Under Vacuum Combine->Concentrate Analyze 9. Final Purity Analysis Concentrate->Analyze

Caption: Step-by-step workflow for flash column chromatography.

Protocol 3: Recrystallization

This protocol is for obtaining high-purity crystalline material from a crude solid.

  • Solvent Selection: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile, water). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent to dissolve the solid at reflux temperature.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References
  • Seridi, A., Akkari, H., Winum, J.-Y., Bénard-Rocherullé, P., & Abdaoui, M. (n.d.). tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]-N-(2-chloroethyl)carbamate. NIH.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(benzylsulfamoyl)carbamate. BenchChem.
  • ChemicalBook. (n.d.). tert-Butyl N-(methylsulfamoyl)carbamate synthesis. ChemicalBook.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
  • BOC Sciences. (n.d.). CAS 125987-94-2 (tert-Butyl N-(methylsulfamoyl)carbamate). BOC Sciences.
  • New Carbamates and Related Compounds. (n.d.).
  • SIELC Technologies. (n.d.). Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. SIELC Technologies.
  • Chem-Impex. (n.d.). tert-Butyl N-(2-thienyl)carbamate. Chem-Impex.
  • Sigma-Aldrich. (n.d.). tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97. Sigma-Aldrich.
  • cromlab-instruments.es. (n.d.). The Acclaim Carbamate Column—A Superior Solution.
  • Mac-Chem. (n.d.). Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture.

Sources

Technical Support: Solubilizing tert-butyl N-(2-sulfamoylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-SOL-2024-09 | Last Updated: 2026-02-15 Department: Application Science & Technical Service[1]

Diagnostic Overview: The "Janus" Molecule Problem

Users frequently report precipitation or suspension formation when attempting to dissolve tert-butyl N-(2-sulfamoylethyl)carbamate directly in aqueous buffers (PBS, TBS) or water.[1]

The Root Cause

This molecule presents a physicochemical conflict—a "Janus" effect—where two functional groups compete for solvation:

  • The Hydrophobic Head (The Blocker): The tert-butyl carbamate (Boc ) group is highly lipophilic. Its bulky tert-butyl moiety disrupts water structure, creating a high energetic penalty for dissolution in aqueous media.[1]

  • The Polar Tail (The Decoy): The sulfamoyl group (

    
    ) is polar and capable of hydrogen bonding. Users often assume this group will confer water solubility. However, at neutral pH (7.0–7.4), the sulfonamide remains uncharged (neutral), and its polarity is insufficient to overcome the hydrophobicity of the Boc group and the ethyl linker.
    

Key Physicochemical Parameters:

Parameter Value (Approx.) Implication
Molecular Weight ~224.28 g/mol Small molecule, but lattice energy can be high.[1]
LogP (Predicted) ~0.8 to 1.2 Moderately lipophilic; prefers organic solvents.
pKa (Sulfonamide) ~10.1 Critical: At pH 7.4, it is < 1% ionized. It acts as a neutral lipid.

| pKa (Boc-NH) | ~13.5 | Remains neutral under all standard assay conditions.[1] |

Troubleshooting Decision Tree

Use this workflow to determine the correct solubilization strategy based on your application.

SolubilityWorkflow Start Start: Define Application AppType Is this for Biological Assay (Cell/Enzyme) or Chemical Synthesis? Start->AppType Bio Biological Assay AppType->Bio Cells/Proteins Chem Chemical Synthesis/Workup AppType->Chem Synthesis DMSOTol Determine Max DMSO Tolerance (Usually 0.1% - 1%) Bio->DMSOTol StockPrep Prepare 1000x Stock in 100% DMSO DMSOTol->StockPrep Dilution Perform 'Sandwich' Dilution (See Protocol A) StockPrep->Dilution pH_Q Can you adjust pH > 10? Chem->pH_Q BaseSol Dissolve in 0.1M NaOH (Forms Sulfonamide Salt) pH_Q->BaseSol Yes (Boc is Base-Stable) OrgSol Use DCM, EtOAc, or MeOH pH_Q->OrgSol No (Neutral pH required)

Figure 1: Strategic decision tree for solubilization based on experimental constraints.

Detailed Protocols

Protocol A: The "Sandwich" Dilution (For Biological Assays)

Prevents "crash-out" precipitation when moving from 100% organic solvent to 100% aqueous buffer.[1]

The Concept: Avoids the localized high-concentration shock that occurs when dropping DMSO stock directly into a large volume of buffer.[1]

  • Prepare Master Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 100 mM .

    • Visual Check: Solution should be clear and colorless. If cloudy, sonicate at 30°C for 5 minutes.

  • Intermediate Dilution (The Step-Down):

    • Prepare a "working stock" at 10x the final assay concentration using a solvent mixture of 10% DMSO / 90% Buffer .

    • Why? This keeps the DMSO concentration high enough to solvate the Boc group while introducing water gradually.

  • Final Dilution:

    • Add the 10x working stock to your cell media or assay buffer to reach 1x .

    • Result: Final DMSO concentration is 1%, which is generally tolerated by most enzymes and cell lines.

Protocol B: Alkaline Solubilization (For Chemical Workups)

Exploits the acidity of the sulfonamide proton without damaging the Boc group.

Safety Note: The Boc group is acid-labile (unstable in HCl/TFA) but base-stable .[1] You can safely raise the pH.

  • Calculate Molarity: Determine the moles of this compound.

  • Prepare Base: Use 1.0 - 1.1 equivalents of NaOH or KOH (0.1 M or 1.0 M solution).[1]

    • Do not use huge excesses of strong base (e.g., 6M NaOH) or heat, as this may eventually degrade the sulfonamide.

  • Dissolution: Add the base solution to the solid.

    • Mechanism:[2]

      
      .[1]
      
    • The resulting salt is highly water-soluble.[1]

  • Recovery: To recover the neutral molecule, acidify carefully to pH 4–5 with dilute citric acid or HCl (keep cold to protect the Boc group) and extract immediately into Ethyl Acetate.

Frequently Asked Questions (FAQs)

Q1: I tried dissolving it in hot water, but it precipitated when it cooled. Why? A: This is classic supersaturation. Heat increases the kinetic energy, allowing water to temporarily disrupt the hydrophobic Boc interactions. Upon cooling, the thermodynamic preference for the crystal lattice returns, and the hydrophobic Boc groups aggregate, causing precipitation. Do not rely on heat alone for aqueous stock solutions. [1]

Q2: Can I use Ethanol instead of DMSO? A: Yes, but with caveats. Ethanol is more volatile and less powerful as a solvent for this specific molecule than DMSO. If your assay tolerates ethanol, it is a viable co-solvent, but you may need a higher percentage (e.g., 5–10%) to maintain solubility compared to DMSO.

Q3: Will the Boc group fall off if I use the NaOH method? A: No. The tert-butyl carbamate (Boc) moiety is resistant to basic hydrolysis under standard conditions (room temperature, dilute base). It is, however, extremely sensitive to acid. Avoid pH < 4.[3]

Q4: My compound turned yellow in DMSO. Is it degraded? A: Pure this compound should be colorless.[1] A yellow tint in DMSO often indicates:

  • Trace impurities (e.g., unreacted sulfonyl chlorides from synthesis) reacting with DMSO.

  • Oxidation if the DMSO is old or low grade. Action: Check purity via LC-MS.[1] If the main peak is intact, the color is likely a trace impurity and may not affect biological activity, but use fresh anhydrous DMSO for critical assays.

References

  • PubChem. tert-Butyl carbamate (Compound Summary). National Library of Medicine. Accessed Feb 2026.[4] [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.[1] (Authoritative source on Boc stability in base vs. acid).

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for sulfonamide synthesis and handling).

Sources

Technical Support Center: N-Boc-2-aminoethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 105668-38-6 | Formula: C7H16N2O4S | MW: 224.28 g/mol

Core Storage & Handling Directives

Status: Solid (White Crystalline Powder) Primary Hazard: Acid-Catalyzed Decomposition

The stability of N-Boc-2-aminoethanesulfonamide hinges on the integrity of the tert-butyloxycarbonyl (Boc) protecting group. While the sulfonamide moiety (


) is chemically robust, the carbamate linkage is sensitive to acidic hydrolysis and thermal rearrangement.
Optimized Storage Parameters
ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C Prevents thermal elimination of isobutylene (slow degradation pathway).
Atmosphere Inert (Argon/N₂) Essential. Moisture combined with trace atmospheric CO₂ or acid vapors can catalyze autocatalytic deprotection.
Container Amber Glass Protects against UV-induced radical formation (though low risk, this is GLP standard).
Desiccant Required Silica gel packs inside secondary containment to maintain humidity <30%.

Critical Warning: Do NOT store this compound in the same secondary container or refrigerator shelf as volatile acids (HCl, TFA, Acetic Acid). Cross-contamination via vapor diffusion is the #1 cause of shelf-life failure for Boc-protected amines.

Troubleshooting Guide: Symptom-Based Diagnostics

Use this decision matrix to diagnose material quality issues before committing the reagent to synthesis.

Issue A: Material appears "wet," "clumpy," or "sticky."
  • Diagnosis: Hygroscopic failure. The sample has absorbed atmospheric moisture.

  • Risk: Hydrolysis of the Boc group generates taurine sulfonamide (free amine), which is often hygroscopic and forms a sticky salt.

  • Immediate Action:

    • Perform TLC (See Protocol QC-1) .

    • If purity >95%: Dry under high vacuum (0.1 mbar) over P₂O₅ for 12 hours.

    • If purity <90%: Recrystallize (Ethyl Acetate/Hexanes) or discard.

Issue B: Strong odor of "mothballs" or sulfur.
  • Diagnosis: Thermal decomposition or acid contamination.

  • Mechanism:

    • Sweet/Gasoline odor: Isobutylene gas release (Boc loss).

    • Sulfur odor: Degradation of the sulfonamide (rare, requires extreme conditions).

  • Action: Do not use. The stoichiometry is compromised.

Issue C: Low yield in coupling reactions (Sulfonamide reactivity).
  • Diagnosis: The sulfonamide nitrogen (

    
    ) is a poor nucleophile compared to amines.
    
  • Solution: This is likely not a storage issue but a reactivity issue. Sulfonamides often require activation (e.g., forming the anion with NaH or K₂CO₃) before alkylation/acylation.

QC & Validation Protocols
Protocol QC-1: The "Reverse Ninhydrin" Test (TLC)

Standard Ninhydrin staining is misleading for Boc-compounds. Use this logic:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Visualization: Ninhydrin Stain + Heat.

Interpretation:

  • Result A (Colorless/Faint Yellow): PASS. The Boc group is intact. The secondary carbamate and sulfonamide do not react strongly with Ninhydrin.

  • Result B (Deep Purple/Blue): FAIL. The Boc group has cleaved, revealing the primary amine (Taurine sulfonamide). Material is degraded.

Protocol QC-2: 1H-NMR Validation

Run in DMSO-d6 or CDCl₃ .

  • Checkpoint: Look for the tert-butyl singlet at ~1.40 ppm (9H).

  • Integration Check: Compare the Boc singlet (9H) to the ethylene backbone methylenes (~3.0–3.5 ppm, 4H).

  • Pass Criteria: Ratio must be exactly 9:4. If the Boc integral drops (e.g., 6:4), the sample is partially deprotected.

Visual Workflows (DOT Diagrams)
Figure 1: Storage & Usage Decision Matrix

Caption: Logic flow for determining if stored material is safe for synthesis.

StorageLogic Start Inspect Sample (Visual Check) Condition Is it Free-Flowing White Powder? Start->Condition Smell Check Odor Condition->Smell Yes Action_Dry Dry under Vacuum (P2O5) Condition->Action_Dry No (Clumpy) QC Run QC-1 (TLC) Ninhydrin Test Smell->QC Neutral Action_Discard DISCARD (Deprotected) Smell->Action_Discard Isobutylene Odor Result_Purple Spot turns PURPLE QC->Result_Purple Result_Clear Spot is FAINT/CLEAR QC->Result_Clear Result_Purple->Action_Discard Action_Use APPROVE FOR USE Result_Clear->Action_Use Action_Dry->QC

Figure 2: Degradation Pathway (Acid-Catalyzed)

Caption: Mechanism of storage failure. Acid/Moisture triggers Boc removal, leaving the free amine salt.

Degradation Compound N-Boc-2-aminoethanesulfonamide (Intact Reagent) Intermediate t-Butyl Cation + Carbamic Acid Compound->Intermediate Slow Hydrolysis Acid H+ / H2O (Trace Acid/Moisture) Acid->Intermediate Products Taurine Sulfonamide (Salt) (Degraded Amine) Intermediate->Products Gas Isobutylene (Gas) + CO2 Intermediate->Gas Irreversible

Frequently Asked Questions (FAQs)

Q: Can I store this compound at room temperature (25°C)? A: Short-term (days), yes. Long-term (months), no. While the solid is relatively stable, fluctuating room temperatures can cause "breathing" of the container (expansion/contraction), drawing in moisture. Always refrigerate (2-8°C) for storage >1 week.

Q: Why is the melting point lower than the Certificate of Analysis (CoA) stated? A: A depressed melting point is the most reliable physical indicator of impurity. If your sample melts >5°C lower than the reference (typically ~140-145°C, though batch dependent), it indicates contamination—likely by the deprotected amine salt or residual solvent. Recrystallize from Ethanol/Hexane.

Q: I need to remove the Boc group intentionally. What is the best protocol? A: Standard TFA/DCM (1:1) or 4M HCl in Dioxane works efficiently. The sulfonamide group is stable under these conditions. Ensure you neutralize the resulting salt carefully if the free base is required, as taurine sulfonamide is water-soluble [1].

Q: Is the sulfonamide group acidic? A: Yes, weakly (


). In strong basic conditions (NaOH), the sulfonamide proton can be removed. This does not affect storage but is relevant for reaction planning.
References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for Boc stability and cleavage mechanisms).

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an underrated feature. Tetrahedron, 58(14), 2701-2724. (Detailed analysis of Boc decomposition pathways).

  • Sigma-Aldrich/Merck. (n.d.). Safety Data Sheet: N-Boc-ethylenediamine (Analogous Stability Data). (Used for baseline storage temperature extrapolation of Boc-amino-alkane derivatives).

Technical Support Center: Boc Deprotection of Sulfamoylethyl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the tert-Butyloxycarbonyl (Boc) deprotection of sulfamoylethyl carbamate substrates. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific and often sensitive transformation. Here, we move beyond generic protocols to address the nuanced interplay between the robust Boc protecting group and the unique functionalities of the sulfamoylethyl carbamate core.

Introduction: The Challenge at Hand

The Boc group is a cornerstone of amine protection due to its general stability and predictable, acid-labile nature.[1][2] Typically, removal is straightforward using strong acids like trifluoroacetic acid (TFA). However, when the substrate is a complex molecule, such as a sulfamoylethyl carbamate, the deprotection landscape changes. The presence of the sulfamoyl (-SO₂NH-) and carbamate (-OC(O)NH-) moieties introduces potential pitfalls, including incomplete reactions, substrate degradation, and challenging product isolation. This guide provides a structured, question-and-answer approach to diagnose and solve these issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Boc deprotection is sluggish or incomplete, even with standard TFA/DCM conditions. What is limiting the reaction?

A1: Incomplete deprotection is a common first hurdle. The issue often lies in insufficient acid strength or concentration relative to the substrate's reactivity and basicity.

  • Causality: The deprotection mechanism begins with the protonation of the Boc group's carbonyl oxygen.[3][4] If other basic sites on your molecule (e.g., other amines, heterocycles) are present, they will compete for the acid, effectively reducing its concentration available for the deprotection itself. The sulfamoyl group, while not strongly basic, can influence the electronic environment.

  • Troubleshooting Steps:

    • Increase TFA Concentration: Move from a 25% (v/v) TFA in Dichloromethane (DCM) solution to a 50% or even 95% solution.[5] For many substrates, neat TFA is used, followed by co-evaporation with a solvent like toluene to remove excess acid.[4][6]

    • Consider a Stronger Acid System: If TFA is insufficient, a solution of 4M HCl in 1,4-dioxane is a more potent alternative that can accelerate the deprotection of stubborn Boc groups.[5][6]

    • Increase Reaction Time and/or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over an extended period (e.g., 2-4 hours). Gentle warming to 30-40°C can also drive the reaction to completion, but be aware this may increase the risk of side reactions.[5]

Q2: My LC-MS analysis shows a new peak with a mass of +56 Da. What is this byproduct and how do I prevent it?

A2: This is the classic signature of tert-butylation, the most frequent and troublesome side reaction in Boc deprotection.[7][8]

  • Causality: The acid-catalyzed cleavage of the Boc group releases a highly stable tert-butyl carbocation ((CH₃)₃C⁺).[1][2] This potent electrophile will readily alkylate any nucleophilic sites on your starting material, product, or even the solvent. Electron-rich aromatic rings (like phenols or indoles), thiols (cysteine), and thioethers (methionine) are particularly susceptible.[8] While the sulfamoyl and carbamate groups themselves are not primary targets, other functionalities on your core structure may be.

  • The Solution: Carbocation Scavengers: The most effective strategy is to introduce a "scavenger" into the reaction mixture.[5][8] Scavengers are nucleophiles designed to be more reactive towards the tert-butyl cation than your molecule, trapping it before it can cause damage.[8]

ScavengerTypical Conc. (v/v)Target & MechanismKey Considerations
Triisopropylsilane (TIS) or Triethylsilane (TES) 2.5 - 5%Universal Carbocation Reducer. Reduces the (CH₃)₃C⁺ cation to isobutane via hydride transfer.[9] Highly effective and clean.The scavenger of choice for most applications.[5][9]
Water (H₂O) 2.5 - 5%General Scavenger. Traps the cation to form tert-butanol.Often used in combination with TIS in a standard "Reagent K" cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5).[5]
Thioanisole 2.5 - 5%"Soft" Nucleophile. Excellent for protecting sulfur-containing residues like methionine and cysteine. Also protects tryptophan.[8][10]Can have a strong odor. Avoid if your peptide contains tryptophan as it can lead to side reactions with the indole ring.[10]
Anisole 5%Protects Phenolic Groups. Traps cations via electrophilic aromatic substitution on its activated ring. Protects tyrosine and tryptophan.[10]Less effective than silanes for general scavenging.

Scavenger_Selection Start Start: Identify Nucleophilic Residues in Substrate Thiol Thiol (Cys) or Thioether (Met)? Start->Thiol Tryptophan Tryptophan (Trp)? Thiol->Tryptophan No Use_Thioanisole Add Thioanisole (2.5-5%) to TFA/TIS cocktail Thiol->Use_Thioanisole Yes General No specific sensitive groups or for general protection Tryptophan->General No Use_Anisole Consider adding Anisole (5%) to TFA/TIS cocktail Tryptophan->Use_Anisole Yes Use_TIS_H2O Use TFA / TIS / H₂O (95 : 2.5 : 2.5) General->Use_TIS_H2O

Q3: The deprotection seems to work, but I'm concerned about the stability of the sulfamoyl or carbamate groups under strong acid. Could they be degrading?

A3: This is a valid concern. While both groups are generally robust, extreme conditions can pose a risk.

  • Sulfonamide/Sulfamoyl Stability: The sulfonamide bond is exceptionally stable to acidic conditions.[11][12] It requires harsh conditions (e.g., concentrated aqueous acid and significant heat) for cleavage, far exceeding those for Boc removal.[11] Therefore, degradation of the sulfamoyl group itself is highly unlikely under standard TFA or HCl/dioxane protocols.

  • Carbamate Stability: The carbamate linkage is also stable to the conditions used for Boc deprotection. It is, after all, the same functional group as the Boc group itself, but its stability is dictated by the group attached to the oxygen. The cleavage of the Boc group relies on the formation of the very stable tert-butyl cation.[2][3] A standard alkyl or aryl group on the carbamate oxygen does not provide a similarly stable cationic leaving group, rendering it inert to TFA at room temperature.

Q4: My reaction is complete, but isolating my product is proving difficult. After removing TFA, I get an intractable oil, and I have low recovery after aqueous work-up. How should I purify my product?

A4: The deprotected product is an amine salt (e.g., R-NH₃⁺ ⁻OOCCF₃), which has drastically different physical properties from the neutral, Boc-protected starting material.[3] It is often much more polar, potentially water-soluble, and may not behave well in standard silica gel chromatography.

  • Step 1: Thoroughly Remove Volatiles: First, ensure all TFA and DCM are removed. Co-evaporation with a non-polar solvent like toluene (3x) is an effective way to azeotropically remove residual TFA.[4]

  • Step 2: Isolation as the Salt:

    • Precipitation/Trituration: The most common method is to precipitate the TFA salt by adding a cold, non-polar solvent in which the salt is insoluble. Diethyl ether is the classic choice. Add cold ether to your concentrated residue and agitate (sonication can help) to induce precipitation of a solid. The solid can then be isolated by filtration.

  • Step 3: Conversion to the Free Amine (If Necessary): If you require the free amine for the next step, you have several options:

    • Aqueous Work-up: Dissolve the crude TFA salt in an organic solvent (e.g., Ethyl Acetate, DCM). Wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution.[13] The base will neutralize the TFA and deprotonate your amine, allowing it to be extracted into the organic layer. Caution: If your product has any residual water solubility, you may suffer significant product loss with this method.[14]

    • Solid-Phase Extraction (SPE): For polar or water-soluble amines, SPE is a superior method. A strong cation-exchange (SCX) cartridge can be used to capture the protonated amine, allowing impurities and TFA to be washed away.[15] The free amine is then eluted with a basic solution (e.g., 2M ammonia in methanol).[14][15]

    • Basic Resin: Stirring the crude salt in a solvent like methanol with a basic resin (e.g., Amberlyst A21) will neutralize the acid.[16] Simply filter the resin and evaporate the solvent to get the free amine.

Workup_Workflow Start Reaction Complete Evaporate 1. Concentrate in vacuo 2. Azeotrope with Toluene (3x) Start->Evaporate Isolate_Salt Isolate as TFA Salt Evaporate->Isolate_Salt Precipitate Precipitate/Triturate with cold Diethyl Ether Isolate_Salt->Precipitate Filter Filter and Dry Solid Precipitate->Filter Product_Salt Product (TFA Salt) Filter->Product_Salt Convert_Free Convert to Free Amine? Product_Salt->Convert_Free Convert_Free->Product_Salt No Aqueous_Workup Aqueous Work-up: Extract with EtOAc/DCM Wash with aq. NaHCO₃ Convert_Free->Aqueous_Workup Yes (Product is not water-soluble) SPE_Workup SPE Work-up: Bind to SCX cartridge Elute with NH₃/MeOH Convert_Free->SPE_Workup Yes (Product is polar/water-soluble) Product_Free Product (Free Amine) Aqueous_Workup->Product_Free SPE_Workup->Product_Free

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers
  • Dissolve the Boc-protected sulfamoylethyl carbamate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • To this solution, add Triisopropylsilane (TIS) (2.5-5% v/v, ~2 equiv). If other sensitive groups are present, add the appropriate scavenger from the table above.

  • Cool the mixture to 0°C in an ice bath.

  • Add Trifluoroacetic acid (TFA) (25-50% v/v) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Proceed with the appropriate work-up procedure as detailed in Q4.

Protocol 2: Alternative Deprotection with HCl in Dioxane

This protocol is useful for substrates where TFA gives incomplete conversion.[6]

  • Dissolve the Boc-protected substrate (1.0 equiv) in a minimal amount of a co-solvent like methanol or DCM.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv).

  • Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt often precipitates directly from the solution.

  • The solvent can be removed in vacuo, and the resulting solid can be washed (triturated) with a non-polar solvent like diethyl ether and collected by filtration.

References

  • Vertex AI Search, Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Accessed February 15, 2026.
  • Total Synthesis, Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Accessed February 15, 2026.
  • BenchChem, A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids. Accessed February 15, 2026.
  • BenchChem, Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Accessed February 15, 2026.
  • Master Organic Chemistry, Amine Protection and Deprotection. Accessed February 15, 2026.
  • ECHEMI, How can I free-base my amine from TFA salt?. Accessed February 15, 2026.
  • BenchChem, Scavengers for Boc deprotection to prevent side reactions. Accessed February 15, 2026.
  • Reddit, r/chemistry, Alternative Methods for Boc Deprotection. Accessed February 15, 2026.
  • YouTube, Boc Deprotection Mechanism | Organic Chemistry. Accessed February 15, 2026.
  • ACS GCI Pharmaceutical Roundtable, BOC Deprotection - Wordpress. Accessed February 15, 2026.
  • Sigma-Aldrich, Boc Resin Cleavage Protocol. Accessed February 15, 2026.
  • Suzhou Highfine Biotech, Double BOC protection selective removal method. Accessed February 15, 2026.
  • ResearchGate, Any suggestion on Boc deprotection without using acid?. Accessed February 15, 2026.
  • PMC, Reduction of cysteine-S-protecting groups by triisopropylsilane. Accessed February 15, 2026.
  • Waters, Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX; Isolation of the Purified Free-Base Product. Accessed February 15, 2026.
  • sb peptide, TFA removal service. Accessed February 15, 2026.
  • ResearchGate, How to remove TFA salt ?. Accessed February 15, 2026.
  • ResearchGate, How to remove TFA salt from my compound which has a cyclen deriv
  • ResearchGate, Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Accessed February 15, 2026.
  • University of Manchester Research Explorer, Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. Accessed February 15, 2026.
  • BenchChem, Troubleshooting incomplete Boc deprotection. Accessed February 15, 2026.
  • BenchChem, Troubleshooting Boc Deprotection: A Technical Support Guide. Accessed February 15, 2026.
  • R&D World, Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. Accessed February 15, 2026.
  • PMC, Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Accessed February 15, 2026.
  • BenchChem, Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Accessed February 15, 2026.
  • Reddit, r/Chempros, Help with a deprotection method. Accessed February 15, 2026.
  • Chemistry Stack Exchange, What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Accessed February 15, 2026.
  • Wikipedia, Sulfamic acid. Accessed February 15, 2026.
  • Fisher Scientific, Amine Protection / Deprotection. Accessed February 15, 2026.
  • ACS Publications, Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Accessed February 15, 2026.
  • YouTube, 26.04 Protecting Groups for Amines: Sulfonamides. Accessed February 15, 2026.
  • Chem-Station Int. Ed., Sulfonyl Protective Groups. Accessed February 15, 2026.
  • ResearchGate, How to do work-up of a BOC deprotection reaction by TFA?. Accessed February 15, 2026.

Sources

Technical Support Center: Synthesis of tert-butyl N-(2-sulfamoylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket Focus: Minimizing Side Reactions & Process Optimization Target Molecule: tert-butyl N-(2-sulfamoylethyl)carbamate (N-Boc-2-aminoethanesulfonamide) Structure:



Part 1: The Selectivity Paradox (Introduction)

Welcome to the technical support hub for sulfonamide scaffold synthesis. The synthesis of N-Boc-2-aminoethanesulfonamide presents a classic chemoselectivity challenge. You are operating on a molecule with two distinct nitrogen centers:

  • The Aliphatic Amine: Highly nucleophilic, basic (

    
    ).
    
  • The Sulfonamide: Weakly nucleophilic, acidic (

    
    ).
    

The Core Problem: While the aliphatic amine is kinetically favored to react with Di-tert-butyl dicarbonate (


), the sulfonamide nitrogen can become competitive under forcing conditions (high pH, nucleophilic catalysis), leading to regio-scrambling  and poly-substitution .

This guide addresses the three most reported failure modes: Bis-Boc Formation , Sulfonamide Attack , and Product Loss during Workup .

Part 2: Troubleshooting Guides (FAQs)

Issue #1: "I am seeing a mixture of products (Mono-Boc, Di-Boc, and N-Sulfonyl Boc)."

Diagnosis: Loss of Chemoselectivity due to "Hyper-Activation." If you detect species where the Boc group is attached to the sulfonamide nitrogen (forming a sulfonylcarbamate) or multiple Boc groups are present, your reaction conditions are likely too aggressive.

The Mechanism of Failure: The sulfonamide nitrogen (


) is generally inert to 

in neutral organic solvents. However, if you add DMAP (4-Dimethylaminopyridine) or use a strong base (like NaOH) that deprotonates the sulfonamide, you activate it as a nucleophile.

Corrective Protocol (The "No-DMAP" Rule):

  • Eliminate Nucleophilic Catalysts: Never use DMAP for this specific protection. It catalyzes the attack of the sulfonamide nitrogen on

    
    .
    
  • Base Selection: Use a mild organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) in stoichiometric amounts (1.1 – 1.5 eq relative to the amine salt).

  • Stoichiometry: Restrict

    
     to 0.95 – 1.0 equivalents . Do not use excess. It is better to leave 5% starting material unreacted (which remains water-soluble and washes away) than to over-react and form difficult-to-separate hydrophobic byproducts.
    
Issue #2: "My starting material won't dissolve, and the reaction is stuck."

Diagnosis: Phase Transfer Failure. The starting material is typically 2-aminoethanesulfonamide hydrochloride , a salt that is highly soluble in water but insoluble in DCM or THF. The reagent (


) is insoluble in water.

The Mechanism of Failure: In a biphasic system (e.g., DCM/Water) without a phase transfer catalyst, the reaction is kinetically limited by the interface. If you run it in pure DCM with an organic base, the salt may just sit at the bottom of the flask.

Corrective Protocol (Solvent Engineering):

  • Option A (Homogeneous Organic): Suspend the HCl salt in Methanol (MeOH) or Dioxane . Add TEA to liberate the free amine (which improves solubility), then add

    
    . Note: MeOH can slowly react with Boc2O, but usually amine protection is faster. Dioxane is safer.
    
  • Option B (Schotten-Baumann): Use a 1:1 mixture of Dioxane:Water . The water dissolves the salt; the dioxane dissolves the

    
    . Maintain pH ~8-9 using 
    
    
    
    (solid or saturated solution). This mild pH protects the amine without deprotonating the sulfonamide.
Issue #3: "My product disappears during the acid wash."

Diagnosis: Amphiphilic Washout / Acid Lability. The product, this compound, contains a Boc group (acid-sensitive) and a sulfonamide (polar, H-bond donor).

The Mechanism of Failure:

  • Acid Hydrolysis: Using strong acids (1M HCl) for workup can begin cleaving the Boc group, especially if the contact time is long.

  • Water Solubility: The sulfonamide moiety makes the molecule surprisingly soluble in water, especially if the aqueous layer is basic (deprotonation of sulfonamide) or if the organic layer is too non-polar (e.g., Hexane/Ether).

Corrective Protocol (Buffered Workup):

  • Quench: Use Citric Acid (5% aq) or 0.5M KHSO4 instead of HCl. These are acidic enough to remove unreacted amine/base but mild enough to preserve the Boc group.[1]

  • Extraction Solvent: Use Ethyl Acetate (EtOAc) or DCM containing 5% Methanol. Avoid Ether.

  • Salting Out: Saturate the aqueous layer with NaCl (Brine) to force the sulfonamide product into the organic phase.

Part 3: Visualizing the Reaction Landscape

The following diagram illustrates the kinetic competition between the desired pathway and the side reactions caused by improper conditions.

ReactionPathways Start 2-Aminoethanesulfonamide (HCl Salt) Cond_Mild Mild Base (NaHCO3/TEA) No Catalyst Start->Cond_Mild Cond_Harsh Strong Base (NaOH) or DMAP Catalyst Start->Cond_Harsh Boc2O Boc2O Reagent Prod_Target TARGET: N-Boc-2-aminoethanesulfonamide (Amine Protected) Cond_Mild->Prod_Target Kinetic Control (Nucleophilic Amine) Side_Sulfonyl SIDE PRODUCT: N-Boc-Sulfonamide (Sulfonamide Protected) Cond_Harsh->Side_Sulfonyl Thermodynamic/Catalytic (Activated Sulfonamide) Side_DiBoc SIDE PRODUCT: N,N'-Di-Boc (Bis-Protected) Cond_Harsh->Side_DiBoc Over-reaction Prod_Target->Side_DiBoc Excess Boc2O + DMAP

Figure 1: Reaction logic flow demonstrating how condition severity dictates chemoselectivity.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of this compound with >95% regioselectivity.

Materials
ReagentEquivalentsRole
2-Aminoethanesulfonamide HCl 1.0 eqLimiting Reagent
Di-tert-butyl dicarbonate (

)
0.98 eqProtecting Group (Slight deficit prevents over-reaction)
Triethylamine (TEA) 2.1 eqBase (Neutralizes HCl salt + scavenges proton)
Dioxane / Water (1:1) 10 mL/gSolvent System (Ensures solubility of both species)
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 2-Aminoethanesulfonamide HCl (1.0 eq) in a 1:1 mixture of Dioxane and Water . The solution should be clear.

  • Basification: Cool the solution to 0°C (ice bath). Add Triethylamine (2.1 eq) dropwise.

    • Checkpoint: Ensure the pH is roughly 8-9 (using pH paper). If too basic (>11), side reactions increase.

  • Addition: Dissolve

    
      (0.98 eq) in a minimal amount of Dioxane. Add this solution dropwise to the reaction mixture over 15 minutes at 0°C.
    
  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 4–6 hours.

    • Monitoring: Use TLC (EtOAc/Hexane 1:1). Stain with Ninhydrin.[2] The starting material (free amine) will stain purple/blue at the baseline. The product will appear at

      
       and may stain faintly or require 
      
      
      
      .
  • Workup (Critical):

    • Evaporate the bulk Dioxane under reduced pressure (rotary evaporator).

    • Dilute the remaining aqueous residue with Ethyl Acetate .

    • Wash the organic phase with 5% Citric Acid (2x) to remove unreacted amine and TEA.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, recrystallize from EtOAc/Hexane. Column chromatography is often unnecessary if stoichiometry was controlled.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard protocols for chemoselective amine protection).
  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[3] Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259-3262. (Demonstrates water-based selectivity for amines).

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. (Definitive mechanistic study on how DMAP causes side reactions/bis-protection).

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: Synthesis of water-soluble, topically effective, intraocular pressure-lowering aromatic/heterocyclic sulfonamides containing cationic or anionic moieties. Journal of Medicinal Chemistry, 43(20), 3677-3687. (Context for sulfonamide synthesis and handling).

Sources

Technical Support Center: Purification of Crude tert-Butyl N-(2-sulfamoylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of tert-butyl N-(2-sulfamoylethyl)carbamate. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the scientific rationale behind each step, empowering you to resolve purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile largely depends on the synthetic route. However, common contaminants include unreacted starting materials, over-reacted byproducts (such as di-substituted ethylenediamine if it was a precursor), and products resulting from the degradation of the Boc-protecting group. The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acidic conditions, which can lead to its cleavage.[1][2]

Q2: How stable is this compound? What conditions should I avoid?

The primary point of instability is the N-Boc group. It is readily cleaved by strong acids (like trifluoroacetic acid) and can also be removed under certain Lewis acid conditions.[1] While generally stable to basic conditions, prolonged exposure to strong bases should be avoided.[2] Thermally, the Boc group can be labile at high temperatures, so prolonged heating above 85-90°C during recrystallization or solvent evaporation should be avoided.[3]

Q3: What is the best general approach for purification: recrystallization or column chromatography?

Both methods are viable, and the best choice depends on the specific impurity profile and the scale of your reaction.

  • Recrystallization is often preferred for larger quantities if a suitable solvent system can be found, as it is typically faster and more economical. It is effective for removing impurities with different solubility profiles.

  • Silica Gel Chromatography is highly effective for removing impurities with similar polarity to the product.[4] It is the method of choice when recrystallization fails or when very high purity is required on a smaller scale.

Q4: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is an indispensable tool. Use a moderately polar mobile phase, such as 5-10% Methanol in Dichloromethane (DCM) or 50-70% Ethyl Acetate in Hexane, to get good separation between your product, starting materials, and byproducts. Staining with potassium permanganate or ninhydrin (if a free amine impurity is possible) can help visualize spots that are not UV-active.

In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem 1: The crude product is a persistent oil and fails to crystallize.

This is a common issue when residual solvents or low-melting point impurities are present, which inhibit the formation of a crystal lattice.

Root Cause Analysis:

  • Residual Solvent: Dichloromethane, Ethyl Acetate, or THF are common culprits.

  • Oily Impurities: Unreacted starting materials or byproducts may themselves be oils.

  • High Impurity Load: A significant amount of impurities can act as a eutectic mixture, depressing the melting point.

Troubleshooting Workflow:

start Oily Crude Product step1 Dry thoroughly under high vacuum start->step1 step2 Perform Trituration step1->step2 step3 Analyze solid by TLC step2->step3 pass Purity Acceptable? step3->pass end Proceed to Final Drying pass->end Yes fail Proceed to Chromatography (Problem 2) pass->fail No

Caption: Workflow for handling oily crude products.

Experimental Protocol: Trituration

Trituration is the process of washing a crude solid (or oil) with a solvent in which the desired product is insoluble, but the impurities are soluble.

  • Solvent Selection: Choose a non-polar solvent. Hexane or diethyl ether are excellent starting points. Your product, being polar, should be poorly soluble.

  • Procedure:

    • Place the crude oil in a flask under an inert atmosphere.

    • Add a small volume of the chosen non-polar solvent (e.g., 1-2 mL per gram of crude material).

    • Stir the mixture vigorously with a spatula or magnetic stirrer. You may observe the oil slowly converting into a solid precipitate or powder as the impurities are washed away.

    • Continue stirring for 15-30 minutes.

    • Isolate the solid by vacuum filtration.

    • Wash the solid on the filter with a small amount of fresh, cold non-polar solvent.

    • Dry the resulting solid under high vacuum and analyze its purity by TLC or NMR.

Problem 2: TLC analysis shows multiple spots after aqueous work-up.

This indicates an incomplete reaction, the formation of byproducts, or degradation of the target molecule. Column chromatography is typically the most effective solution.

Decision Pathway for Purification:

start Crude Product (Multiple TLC Spots) decision Are impurities significantly more or less polar than product? start->decision recrystallize Attempt Recrystallization decision->recrystallize Yes chromatography Perform Column Chromatography decision->chromatography No / Unsure

Caption: Decision tree for purification method selection.

Experimental Protocol: Silica Gel Column Chromatography

This protocol provides a general guideline for purifying Boc-protected amines and sulfamides.[1][4][5]

  • TLC Analysis & Solvent System Selection:

    • Develop a TLC solvent system that gives your product a retention factor (Rf) of ~0.25-0.35 . This ensures the compound does not elute too quickly or remain on the column indefinitely.

    • Start with a binary system and adjust polarity as needed. See the table below for suggestions.

  • Column Packing (Slurry Method):

    • Choose a column with an appropriate diameter (rule of thumb: a sample-to-silica weight ratio of 1:30 to 1:100).

    • Create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane or DCM).

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding cracks.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude material in a solvent (e.g., DCM/Methanol), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis. For example, move from 20% Ethyl Acetate/Hexane to 50% Ethyl Acetate/Hexane.

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure, avoiding excessive heat, to yield the purified product.[3]

Table 1: Suggested Mobile Phases for Column Chromatography

Solvent System (v/v)PolarityTarget Impurities Removed
20-80% Ethyl Acetate in HexaneLow to MediumNon-polar byproducts, some starting materials.
1-10% Methanol in DCMMedium to HighMore polar byproducts and starting materials.
95:5:0.1 Chloroform/Methanol/TriethylamineHigh (Modified)Ideal for polar compounds that may stick to silica. The triethylamine neutralizes acidic sites on the silica gel.[6]
Problem 3: Low or no product recovery after column chromatography.

This frustrating issue often arises when the product, which contains both a hydrogen-bond donating sulfamoyl group and a polar carbamate, irreversibly adsorbs to the acidic silica gel.

Root Cause Analysis:

  • Strong Adsorption: The acidic silanol groups (Si-OH) on the silica surface can strongly interact with the basic sites or polar functionalities of your molecule.

  • Incorrect Mobile Phase: The eluent may not be strong (polar) enough to displace the product from the stationary phase.

Solutions & Protocol Modifications:

  • Modify the Mobile Phase:

    • Add a Competitive Base: As mentioned in Table 1, adding a small amount of triethylamine (~0.1-1%) to your mobile phase can drastically improve recovery.[6] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute freely.

    • Increase Polarity: If you are not already using it, adding methanol to your DCM or Ethyl Acetate eluent is a standard way to increase solvent strength and elute polar compounds.[1]

  • Change the Stationary Phase:

    • Neutral Alumina: If modifying the eluent fails, consider using a different stationary phase. Neutral alumina is less acidic than silica gel and is often a better choice for purifying basic or acid-sensitive compounds. You will need to re-optimize your mobile phase system using TLC with alumina plates.

    • Deactivated Silica: You can "deactivate" silica gel by pre-treating it with a solution of your mobile phase containing 1-2% triethylamine before packing the column.

Problem 4: Product purity remains insufficient after recrystallization.

This indicates that the chosen solvent system is not optimal for excluding your specific impurities.

Root Cause Analysis:

  • Similar Solubilities: The impurities may have a solubility profile very similar to your product in the chosen solvent.

  • Co-crystallization: Impurities are being incorporated into the crystal lattice of your product.

  • Oiling Out: The product may be coming out of solution as an oil before it has a chance to crystallize, trapping impurities.

Experimental Protocol: Optimizing Recrystallization

The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.

  • Solvent Screening (Small Scale):

    • Place a small amount of crude product (20-30 mg) into several test tubes.

    • Add a few drops of a different solvent to each tube from the list below.

    • Observe solubility at room temperature. A good candidate will show poor solubility.

    • Heat the tubes that showed poor solubility. A good candidate will fully dissolve upon heating.

    • Allow the dissolved samples to cool slowly to room temperature, then in an ice bath. The solvent that produces a high yield of crystalline solid is your best choice.

Table 2: Potential Solvent Systems for Recrystallization Screening

Single SolventCo-solvent System (for fine-tuning)Rationale
IsopropanolEthyl Acetate / HexaneBalances polarity and hydrogen bonding capability.
Ethyl AcetateDichloromethane / HexaneGood for moderately polar compounds.
Water[7]Acetonitrile / WaterThe sulfamoyl and carbamate groups may impart sufficient water solubility at high temperatures.
AcetonitrileToluene / HexaneApolar/polar mixture can be effective.
  • Refined Recrystallization Protocol:

    • Dissolve the crude product in the minimum amount of the chosen boiling solvent.

    • If using a co-solvent system, dissolve the product in the "good" solvent (e.g., Ethyl Acetate) and add the "poor" solvent (e.g., Hexane) dropwise at boiling until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify.

    • Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling encourages powder formation and traps impurities.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl N-(benzylsulfamoyl)
  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • PMC.
  • ResearchGate. (2017). How to purify mono-BOC-ethylenediamine or N-tert-butoxycarbonylaminoethylamine by Column cromatography?.
  • NIH. tert-Butyl N-[N,N-bis(2-chloroethyl)sulfamoyl]. NIH.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ChemicalBook. tert-Butyl N-(methylsulfamoyl)
  • Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.
  • SciSpace.
  • ChemicalBook.
  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubChem.
  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of tert-butyl N-(2-sulfamoylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of tert-butyl N-(2-sulfamoylethyl)carbamate (CAS: 137618-48-5, though often unlisted in standard libraries). This molecule serves as a protected intermediate in the synthesis of taurine derivatives and sulfonamide-based therapeutics.

The primary challenge in characterizing this molecule lies in the lability of the tert-butoxycarbonyl (Boc) group, which dominates the fragmentation landscape, often obscuring the diagnostic sulfonamide moiety. This guide compares two primary dissociation techniques—Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) —to determine the optimal workflow for structural validation.

Key Recommendation: HCD (Beam-type fragmentation) is the superior method for full structural elucidation due to its ability to bypass the "1/3 Rule" low-mass cutoff inherent in ion trap CID, allowing detection of diagnostic sulfonamide fragments (


 < 100).

Molecular Profile & Theoretical Fragmentation

Before analyzing the spectra, we must establish the theoretical mass shifts based on the molecular formula C


H

N

O

S
.
ParameterValue
Monoisotopic Mass 224.0831 Da
Precursor Ion

225.0909

Key Functional Groups Boc-amine (Labile), Sulfonamide (Stable/Diagnostic)
The Fragmentation Pathway

The fragmentation of this molecule in Positive ESI follows a predictable, stepwise degradation dominated by the Boc group removal, followed by sulfonamide cleavage.

  • Primary Transition (Boc Loss): The protonated carbamate undergoes gas-phase acid-catalyzed cleavage, expelling isobutene (C

    
    H
    
    
    
    , 56.06 Da).
  • Secondary Transition (Decarboxylation): The resulting carbamic acid intermediate is unstable and rapidly loses CO

    
     (43.99 Da) to yield the protonated free amine (2-aminoethanesulfonamide).
    
  • Tertiary Transition (Sulfonamide Core): The free amine core (

    
     125) fragments further to yield small diagnostic ions, typically the immonium ion (
    
    
    
    ) or sulfonyl-related fragments.
Visualization of the Pathway

Fragmentation Parent Parent: [M+H]+ m/z 225.09 (Boc-Protected) Inter Intermediate m/z 169.03 (Carbamic Acid) Parent->Inter - Isobutene (56 Da) (McLafferty-type) Core Core Amine m/z 125.04 (2-aminoethanesulfonamide) Inter->Core - CO2 (44 Da) (Spontaneous) Frag1 Fragment: [CH2=NH2]+ m/z 30.03 (Immonium Ion) Core->Frag1 C-C Cleavage Frag2 Fragment: [SO2]+ m/z 64 (Sulfur Dioxide) Core->Frag2 S-N Cleavage (High Energy)

Figure 1: Stepwise fragmentation pathway of this compound in Positive ESI.

Comparative Analysis: CID vs. HCD[1][2][3][4]

For drug development professionals confirming the identity of this intermediate, the choice of fragmentation mode is critical. The table below contrasts the performance of Trap-based CID (e.g., Ion Trap, Orbitrap Fusion in CID mode) versus Beam-type HCD (e.g., Q-TOF, Orbitrap HCD cell).

Performance Comparison Table
FeatureCID (Resonant Excitation) HCD (Beam-Type) Winner for this Molecule
Energy Regime Low/Resonant (Slow activation)Higher/Non-resonant (Fast activation)HCD
Low Mass Cutoff Yes (The "1/3 Rule") If parent is

225, ions <

~75 are lost.
None Detects ions across full range.HCD
Spectrum Richness Sparse. Tends to stop at stable intermediates (

125).
Rich. Shows parent, intermediates, and deep fragments simultaneously.HCD
Mechanism Selectively breaks weakest bond (Boc).Breaks multiple bonds; accesses higher energy channels (S-N bond).HCD
Detailed Analysis
The "1/3 Rule" Trap

In standard Ion Trap CID, the RF voltage required to trap the precursor ion (


 225) creates a low-mass instability boundary. Typically, fragment ions below 1/3 of the precursor mass are ejected and not detected [1].
  • Calculation:

    
     Da.
    
  • Consequence: The diagnostic immonium ion (

    
     30) and potential 
    
    
    
    fragments (
    
    
    64) are invisible in CID. You will only see the loss of the Boc group (
    
    
    169, 125), which confirms the Boc group but not the sulfonamide tail.
HCD Superiority

HCD occurs in a collision cell (multipole) outside the trap, followed by transport to the analyzer.[1] There is no low-mass cutoff. This allows you to see the


 125 core and its breakdown products (

30, 64, 108) in a single spectrum, providing high-confidence structural validation [2].

Experimental Protocol

To replicate these results, use the following standardized LC-MS/MS workflow. This protocol is self-validating: the observation of the


 125 peak is the primary quality control (QC) check.
Sample Preparation
  • Concentration: 10 µg/mL in 50:50 Methanol:Water.

  • Modifier: 0.1% Formic Acid (Essential to promote

    
     formation over sodiated adducts 
    
    
    
    , which fragment poorly).
LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Ionization: ESI Positive Mode (+).

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 300°C (Avoid excessive heat to prevent in-source Boc loss).

Method Selection Workflow

Workflow Start Start: Characterize Boc-Sulfonamide Check Is Low Mass Info (< m/z 100) Required? Start->Check CID_Path Select CID (Trap) Check->CID_Path No (Screening) HCD_Path Select HCD (Beam) Check->HCD_Path Yes (Structure ID) Result_CID Result: m/z 125 dominant. Confirms Boc loss only. CID_Path->Result_CID Result_HCD Result: m/z 125 + 30 + 64. Confirms Boc AND Sulfonamide. HCD_Path->Result_HCD

Figure 2: Decision matrix for selecting fragmentation mode based on analytical needs.

References

  • Olsen, J. V., et al. (2007). "Higher-energy C-trap dissociation for peptide modification analysis.
  • Holčapek, M., et al. (2010). "Fragmentation behaviors of selected aromatic sulfonamides investigated using electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8).
  • NIST Chemistry WebBook. "tert-Butyl carbamate Mass Spectrum." National Institute of Standards and Technology.[2] Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: tert-Butyl N-(2-sulfamoylethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (BLUF)

Treat as High-Potency Sensitizer. While specific toxicological data for tert-butyl N-(2-sulfamoylethyl)carbamate is often limited in public registries, its chemical structure dictates the safety protocol. It combines a Boc-protected amine (lipophilic carrier) with a sulfonamide moiety (


).

Critical Hazard: Sulfonamides are potent sensitizers. Repeated exposure, even at low levels, can trigger hypersensitivity reactions (e.g., "sulfa allergy," contact dermatitis, or respiratory sensitization). The Boc group increases lipophilicity, potentially enhancing skin absorption compared to free sulfonamides.

Quick Reference Matrix
ParameterOperational Standard
Physical State Solid (White to off-white powder/crystals).[1][2]
Primary Route of Entry Inhalation of dust; Dermal absorption.
Critical PPE Double Nitrile Gloves (0.11 mm min) + N95/P100 (if outside hood).
Engineering Control Mandatory Fume Hood for all open handling.
Waste Stream Solid/Liquid Organic Hazardous Waste (Segregate from oxidizers).

Risk Assessment & Hazard Profiling

To handle this compound safely, we must deconstruct its molecular risks. We apply the Precautionary Principle : in the absence of a specific LD50, assume the highest plausible toxicity of its functional groups.

Structural Hazard Analysis
  • Sulfonamide Group (

    
    ): 
    
    • Risk: Known to cause cutaneous drug reactions and systemic hypersensitivity.

    • Mechanism: Sulfonamides can act as haptens, binding to proteins to elicit an immune response.

  • Boc-Carbamate Group (

    
    ): 
    
    • Risk: generally acts as an irritant (Skin Irrit. 2, Eye Irrit. 2A).

    • Mechanism: Increases organic solubility, facilitating the transport of the sulfonamide moiety across lipid bilayers (skin/gloves).

Logic Diagram: Hazard to Control Flow

The following diagram illustrates the decision-making logic for selecting controls based on the compound's properties.

RiskLogic Chem This compound Prop1 Sulfonamide Moiety (Sensitizer) Chem->Prop1 Prop2 Boc-Group (Lipophilic Carrier) Chem->Prop2 Risk1 Risk: Hypersensitivity (Skin/Resp) Prop1->Risk1 Risk2 Risk: Enhanced Absorption Prop2->Risk2 Control1 CONTROL: Zero Skin Contact (Double Gloving) Risk1->Control1 Control2 CONTROL: Source Containment (Fume Hood) Risk1->Control2 Risk2->Control1

Figure 1: Structural Hazard Analysis linking chemical moieties to required safety controls.

PPE Stratification & Selection

Do not rely on a single barrier. Use a "Swiss Cheese" layered approach.

Hand Protection (Critical)
  • Material: Nitrile Rubber (NBR). Latex is insufficient due to poor chemical resistance against organic solvents often used with this compound (DCM, DMF).

  • Configuration: Double Gloving is mandatory when handling solutions.

    • Inner Glove: Standard Nitrile (4 mil / 0.1 mm).

    • Outer Glove: Extended cuff Nitrile (minimum 5-6 mil).

    • Protocol: Inspect outer gloves immediately upon contact with solvent. Change immediately if splashed.[3]

Respiratory Protection[3]
  • Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

  • Secondary Control (Solid Handling outside hood): If weighing must occur on an open bench (not recommended), use a P100 Particulate Respirator or a Powered Air Purifying Respirator (PAPR). Surgical masks provide zero protection against chemical dust.

Eye & Body Protection[4]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are acceptable only if working strictly behind a sash in a hood.

  • Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic fibers (polyester) should be avoided due to static generation, which can disperse the powder.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (Highest Risk of Dust)

Goal: Prevent aerosolization of the solid.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Boc-protected amines are often fluffy, electrostatic solids that "jump."

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or transfer the solid into a tared vial inside the hood, cap it, and then weigh the closed vial outside.

  • Technique: Do not dump the powder. Use a micro-spatula to transfer small amounts to minimize air disturbance.

Phase 2: Solubilization & Reaction

Goal: Prevent cutaneous absorption of the solution.

  • Solvent Choice:

    • Preferred: Ethyl Acetate or Methanol (lower skin permeability).

    • Caution: Dichloromethane (DCM) or DMF. These solvents rapidly permeate nitrile gloves and will carry the sulfonamide through to your skin.

  • The "Dirty Hand" Rule: Designate one hand (usually the non-dominant) as the "dirty" hand for manipulating the reaction vessel, and the other as "clean" for touching the sash/notebook.

  • Labeling: Label all flasks immediately: "Caution: Sulfonamide Intermediate - Sensitizer."

Phase 3: Cleanup & Decontamination
  • Wipe Down: Use a solvent-soaked paper towel (ethanol or acetone) to wipe the work surface before removing gloves.

  • Doffing: Remove outer gloves inside the hood. Remove inner gloves at the lab exit. Wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, immediate action prevents area contamination.

SpillResponse Start SPILL DETECTED Assess Assess Volume & State (Solid vs. Liquid) Start->Assess Solid SOLID SPILL Assess->Solid Liquid LIQUID SPILL Assess->Liquid Action1 Cover with wet paper towel (Prevent Dust) Solid->Action1 Action2 Cover with absorbent pads Liquid->Action2 Clean Wipe 3x with Ethanol/Acetone Action1->Clean Action2->Clean Bag Double Bag as HazWaste Clean->Bag

Figure 2: Immediate response logic for solid vs. liquid spills.

Disposal
  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) as the carbamate functionality can degrade violently under oxidative stress.

  • Labeling: Tag as "Organic Waste - Contains Sulfonamides."

  • Glassware: Rinse glassware with acetone inside the hood and collect the first rinse as hazardous waste before moving glassware to the general wash area.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary: tert-Butyl N-(2-aminoethyl)carbamate (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Sulfonamides: Skin Sensitization Alerts. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.